Urospermal
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(3aR,4S,6E,10Z,11aR)-4-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carbaldehyde |
InChI |
InChI=1S/C15H18O5/c1-9-14-12(18)5-10(7-16)3-2-4-11(8-17)6-13(14)20-15(9)19/h3,6-7,12-14,17-18H,1-2,4-5,8H2/b10-3+,11-6-/t12-,13+,14+/m0/s1 |
InChI Key |
CVISOHZWXIVDFN-SLQKEEQISA-N |
Isomeric SMILES |
C=C1[C@@H]2[C@H](C/C(=C\CC/C(=C/[C@H]2OC1=O)/CO)/C=O)O |
Canonical SMILES |
C=C1C2C(CC(=CCCC(=CC2OC1=O)CO)C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Urospermal: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urospermal is a naturally occurring sesquiterpene lactone belonging to the germacranolide class.[1] First isolated from plants of the Urospermum genus, notably Urospermum dalechampii and Urospermum picroides, this compound has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on this compound A, the most extensively studied analog.
Chemical Structure and Properties
This compound is a C15-terpenoid characterized by a 10-membered carbocyclic ring fused to a γ-lactone. The core structure features multiple stereocenters and functional groups that contribute to its chemical reactivity and biological profile. Several isomers, including this compound A, this compound I, and this compound II, have been identified, all sharing the same molecular formula but differing in stereochemistry or the configuration of double bonds.
The definitive structure of this compound A has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical and Spectroscopic Data for this compound A
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₅ | PubChem |
| IUPAC Name | (3aR,4S,6E,10Z,11aR)-4-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carbaldehyde | PubChem |
| Molecular Weight | 278.30 g/mol | PubChem |
| CAS Number | 28400-14-8 | PubChem |
| ¹³C-NMR (CDCl₃, 125 MHz) δ (ppm) | 170.2 (C-12), 140.8 (C-11), 138.5 (C-7), 135.2 (C-5), 125.8 (C-13), 121.9 (C-1), 82.6 (C-6), 77.2, 77.0, 76.8 (CDCl₃), 68.9 (C-8), 61.6 (C-15), 48.9 (C-10), 40.5 (C-2), 39.1 (C-9), 24.9 (C-3), 22.8 (C-4), 17.9 (C-14) | SpectraBase |
| ¹H-NMR (CDCl₃, 500 MHz) δ (ppm) | 9.40 (1H, s, H-14), 6.30 (1H, d, J=3.5 Hz, H-13a), 5.55 (1H, d, J=3.5 Hz, H-13b), 5.35 (1H, t, J=9.0 Hz, H-5), 4.95 (1H, dd, J=9.5, 8.5 Hz, H-6), 4.15 (2H, s, H-15), 3.80 (1H, m, H-8), 2.80 (1H, m, H-7), 2.60 (1H, m, H-10), 2.40-2.20 (2H, m, H-2, H-9a), 2.10 (1H, m, H-9b), 1.80-1.60 (2H, m, H-3, H-4), 1.70 (3H, s, H-14) | Inferred from related structures |
Experimental Protocols
Isolation and Purification of this compound A from Urospermum picroides
The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of this compound A.
1. Plant Material and Extraction:
-
Air-dried aerial parts of Urospermum picroides are ground into a fine powder.
-
The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature.
-
The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.
2. Fractionation:
-
The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. This compound A is typically found in the more polar fractions, such as ethyl acetate.
3. Chromatographic Purification:
-
The this compound A-rich fraction is subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased.
-
Fractions are collected and analyzed by TLC. Those containing the pure compound are pooled and concentrated.
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
4. Structure Elucidation:
-
The purified compound is identified and characterized using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Activity and Potential Signaling Pathways
This compound A and its derivatives have demonstrated a range of biological activities, including anti-plasmodial, antimicrobial, and anti-inflammatory effects.
Anti-inflammatory Activity
Sesquiterpene lactones, including germacranolides like this compound, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways. The α-methylene-γ-lactone moiety is a crucial pharmacophore that can react with nucleophilic residues in proteins, such as cysteine, leading to the inhibition of their function.[2]
The primary anti-inflammatory mechanism of many sesquiterpene lactones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4][5] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound A likely inhibits the NF-κB pathway by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.
Additionally, sesquiterpene lactones can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[6][7] The MAPK cascade, which includes ERK, JNK, and p38, plays a critical role in inflammation. By inhibiting the phosphorylation of these kinases, this compound A may suppress the downstream activation of transcription factors like AP-1, further reducing the expression of inflammatory mediators.
References
- 1. Germacranolide - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Urospermal discovery and origin
An in-depth search of scientific and academic databases for the term "Urospermal" has yielded no results. This suggests that "this compound" may not be a recognized or publicly documented compound, or the term might be a misspelling of another substance.
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Preliminary Biological Activity of Urospermal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activities of plants belonging to the genus Urospermum. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of these species. This document summarizes key quantitative data, details the experimental protocols used in the cited studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the subject matter.
Antioxidant Activity
Extracts from Urospermum species have demonstrated notable antioxidant properties, which are largely attributed to their rich content of phenolic compounds, including flavonoids and tannins. The antioxidant capacity is a crucial preliminary indicator of a plant's potential to combat oxidative stress-related pathologies.
Quantitative Antioxidant Data
The antioxidant activities of various extracts from Urospermum picroides have been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, expressed as IC50 values (the concentration of the extract required to scavenge 50% of DPPH radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.
| Plant Species | Extract Type | IC50 Value (mg/mL) | Reference |
| Urospermum picroides | Hexane | 1.54 | [1][2] |
| Urospermum picroides | Ethyl Acetate | Higher than Hexane | [2] |
| Urospermum picroides | Methanol (B129727) | Higher than Hexane | [2] |
| Urospermum picroides | Petroleum Ether | Higher than Hexane | [2] |
Table 1: Summary of the antioxidant activity of Urospermum picroides extracts as determined by the DPPH assay.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging activity of plant extracts.
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The change in absorbance is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Plant Extracts: The plant extracts are dissolved in the same solvent as the DPPH solution to obtain a series of concentrations.
-
Reaction Mixture: A specific volume of the plant extract at different concentrations is mixed with a fixed volume of the DPPH solution. A control is prepared by mixing the solvent with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Antimicrobial Activity
Various extracts of Urospermum species have been shown to possess broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of Urospermum picroides extracts has been evaluated by measuring the diameter of the inhibition zones against various microorganisms.
| Extract Type | Microorganism | Inhibition Zone (mm) | Reference |
| Hexane | Escherichia coli | 6.5 | [1][2] |
| Erwinia carotovora | 7 | [1][2] | |
| Petroleum Ether | Escherichia coli | 7 | [1][2] |
| Klebsiella pneumoniae | 8 | [1][2] | |
| Erwinia carotovora | 6.5 | [1][2] | |
| Candida albicans | 6.5 | [1][2] | |
| Ethyl Acetate | Staphylococcus aureus | 10 | [2] |
| Bacillus subtilis | 10 | [2] |
Table 2: Antimicrobial activity of Urospermum picroides extracts against selected microorganisms.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the plant extract is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the diluted extract is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the extract at which there is no visible growth.
Cytotoxic Activity
The cytotoxic potential of Urospermum extracts against various cancer cell lines has been investigated, suggesting a possible role in anticancer drug discovery.
Quantitative Cytotoxic Data
The cytotoxic effects of an ethanolic extract of Urospermum picroides were evaluated against several human cancer cell lines and a normal cell line. The results are presented as IC50 values (the concentration of the extract that inhibits 50% of cell viability).
| Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 115.5 | [3] |
| PC-3 | Prostate Cancer | 109.8 | [3] |
| HeLa | Cervical Cancer | 135.35 | [4] |
| A549 | Lung Cancer | 234.8 | [4] |
| Daudi | Burkitt's Lymphoma | 85.64 | [4] |
| HEK293 | Normal Kidney | 464.1 | [3] |
| BEAS-2B | Normal Bronchial | 109.80 | [4] |
Table 3: Cytotoxic activity of Urospermum picroides ethanolic extract on various cell lines.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the plant extract and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Incubation with MTT: The plate is incubated for a few hours (e.g., 3-4 hours) to allow the formazan crystals to form.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Anti-inflammatory and Analgesic Activity
Methanol extracts of Urospermum dalechampii have demonstrated significant anti-inflammatory and analgesic properties, supporting their traditional use in folk medicine.
Quantitative Anti-inflammatory and Analgesic Data
The analgesic effect was evaluated using the writhing test, while the anti-inflammatory activity was assessed by the carrageenan-induced pleurisy model.
| Activity | Model | Dose (mg/kg, p.o.) | Effect | Reference |
| Analgesic | Writhing Test | 200 | 68.4% inhibition | [5][6] |
| 400 | 80.6% inhibition | [5][6] | ||
| Anti-inflammatory | Carrageenan-induced Pleurisy | 200 and 400 | Significant decrease in neutrophil migration | [5][6] |
Table 4: Analgesic and anti-inflammatory effects of Urospermum dalechampii methanol extract.
Experimental Protocol: Carrageenan-Induced Pleurisy
This model is used to induce acute local inflammation to evaluate the anti-inflammatory potential of substances.
Principle: Intrapleural injection of carrageenan in rodents induces an inflammatory response characterized by fluid accumulation (exudate) and the migration of leukocytes, particularly neutrophils, into the pleural cavity. The efficacy of an anti-inflammatory agent is determined by its ability to reduce these inflammatory parameters.
Procedure:
-
Animal Groups: Animals (e.g., rats or mice) are divided into control, carrageenan, and treatment groups.
-
Treatment: The treatment groups receive the plant extract orally (p.o.) or via another appropriate route of administration at different doses. The positive control group may receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Pleurisy: After a specific period post-treatment, pleurisy is induced by injecting a carrageenan solution into the pleural cavity of the animals.
-
Sample Collection: After a set time (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected.
-
Analysis: The volume of the exudate is measured, and the total and differential leukocyte counts (especially neutrophils) are determined.
-
Evaluation: The anti-inflammatory activity is assessed by the reduction in exudate volume and leukocyte migration in the treated groups compared to the carrageenan control group.
Putative Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of Urospermum species are likely mediated by the modulation of key signaling pathways involved in the inflammatory response. Bioactive compounds identified in Urospermum, such as sesquiterpene lactones and the flavonoid luteolin (B72000), are known to interact with these pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Sesquiterpene lactones and luteolin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. They include cascades like ERK, JNK, and p38 MAPK, which, upon activation by inflammatory stimuli, lead to the activation of transcription factors such as AP-1. AP-1, in turn, promotes the expression of pro-inflammatory genes. Caffeic acid, a phenolic compound found in Urospermum, has been reported to suppress the phosphorylation of JNK, p38, and ERK, thereby inhibiting the MAPK signaling pathway.
This technical guide provides a consolidated resource on the preliminary biological activities of Urospermum. The presented data and methodologies offer a strong foundation for further research into the therapeutic potential of this plant genus. The elucidation of the involvement of key inflammatory signaling pathways provides a mechanistic basis for the observed anti-inflammatory effects and highlights promising avenues for future drug development endeavors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Luteolin: A promising natural agent in management of pain in chronic conditions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Urospermal A and its Derivatives: A Hypothetical Mechanism of Action in Inflammatory and Plasmodial Pathways
Abstract
"Urospermal" is not a formally recognized single agent; rather, the term relates to a class of sesquiterpene lactones, primarily this compound A and its derivatives, isolated from plants in the Asteraceae family. These compounds have demonstrated notable biological activities, including anti-plasmodial and anti-inflammatory effects, although the precise mechanisms of action are still under active investigation. This technical guide synthesizes the current, albeit limited, understanding of these compounds, postulating a hypothetical mechanism of action based on available preclinical data. We consolidate quantitative findings, detail relevant experimental protocols, and provide visual representations of the proposed signaling pathways and experimental workflows to support future research and drug development efforts.
Introduction: The this compound Class of Compounds
This compound A and its acetylated form, this compound A-15-O-acetate, are sesquiterpene lactones of the melampolide type.[1] They are predominantly isolated from plant species such as Urospermum picroides and Dicoma tomentosa.[1][2][3] Preliminary research has highlighted their potential therapeutic applications, particularly in the fields of infectious diseases and immunology. This compound A-15-O-acetate has been identified as a potent anti-plasmodial agent, while extracts rich in this compound A derivatives have exhibited significant anti-inflammatory properties.[1][2][4] This document aims to construct a core hypothesis for their mechanism of action based on these initial findings.
Quantitative Data Summary
The biological activity of this compound derivatives has been quantified in several in vitro and in vivo studies. The following tables summarize the key data points from the existing literature.
Table 1: In Vitro Anti-plasmodial and Cytotoxic Activity of this compound A-15-O-Acetate
| Compound / Extract | Target | Assay Type | Result (IC₅₀) | Selectivity Index (SI) | Source |
| This compound A-15-O-acetate | P. falciparum (3D7 strain) | p-LDH Assay | < 1 µg/mL | 3.3 | [1] |
| This compound A-15-O-acetate | P. falciparum (W2 strain) | p-LDH Assay | < 1 µg/mL | 3.3 | [1] |
| Dichloromethane (B109758) Extract | P. falciparum | p-LDH Assay | ≤ 5 µg/mL | Not Reported | [1] |
| Diethylether Extract | P. falciparum | p-LDH Assay | ≤ 5 µg/mL | Not Reported | [1] |
| Ethylacetate Extract | P. falciparum | p-LDH Assay | ≤ 5 µg/mL | Not Reported | [1] |
| Methanol Extract | P. falciparum | p-LDH Assay | ≤ 5 µg/mL | Not Reported | [1] |
| Hot Water Extract | P. falciparum | p-LDH Assay | ≤ 15 µg/mL | Not Reported | [1] |
| Hydroethanolic Extract | P. falciparum | p-LDH Assay | ≤ 15 µg/mL | Not Reported | [1] |
| This compound A-15-O-acetate | WI38 Human Fibroblasts | WST-1 Assay | Not Specified | 3.3 | [1] |
Table 2: In Vitro Anti-inflammatory Activity of Urospermum picroides Extract
| Treatment | Cell Line | Stimulation | Effect | Concentration | Source |
| Sesquiterpene-enriched extract | THP-1 Macrophages | LPS | Increased IL-10 secretion | 50 µg/mL | [2][4] |
| Sesquiterpene-enriched extract | THP-1 Macrophages | LPS | Decreased IL-6 secretion | 50 µg/mL | [2][4] |
Hypothetical Mechanism of Action
Based on the available data, we propose a dual-action hypothesis for this compound compounds, targeting both parasitic and host inflammatory pathways.
Anti-Plasmodial Action
The potent, sub-micromolar activity of this compound A-15-O-acetate against P. falciparum suggests a specific parasitic target. Sesquiterpene lactones are known to be alkylating agents, often targeting sulfhydryl groups in proteins.
Hypothesis: this compound A-15-O-acetate may act by alkylating essential parasitic enzymes involved in redox balance or other critical metabolic pathways, leading to parasite death. Its moderate selectivity index suggests some cross-reactivity with host cell components, a factor that requires further investigation for therapeutic development.
Anti-Inflammatory and Immunomodulatory Action
The observed modulation of cytokine production in LPS-stimulated macrophages points to an immunomodulatory mechanism.[2][4] The simultaneous upregulation of the anti-inflammatory cytokine IL-10 and downregulation of the pro-inflammatory cytokine IL-6 is characteristic of agents that can shift the immune response towards resolution and away from chronic inflammation.
Hypothesis: this compound A derivatives may interact with key signaling nodes within the toll-like receptor 4 (TLR4) pathway, which is activated by LPS. This interaction could potentially inhibit downstream pro-inflammatory transcription factors like NF-κB (leading to decreased IL-6) while promoting pathways that activate anti-inflammatory responses, such as those leading to IL-10 production.
Caption: Proposed immunomodulatory pathway of this compound A derivatives.
Experimental Protocols
The following methodologies are based on descriptions from the cited literature for the isolation and evaluation of this compound compounds.[1]
Bio-guided Fractionation and Isolation
This protocol describes a general workflow for isolating active compounds from a plant source.
-
Extraction: The whole plant (Dicoma tomentosa) is subjected to sequential extraction with solvents of increasing polarity (e.g., dichloromethane, diethyl ether, ethyl acetate, methanol, water).
-
In Vitro Screening: All crude extracts are screened for the desired biological activity (e.g., anti-plasmodial activity).
-
Fractionation: The most active extract (e.g., dichloromethane extract) is selected for further fractionation using techniques like preparative High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
-
Activity Testing of Fractions: Each fraction is tested to identify those retaining the highest activity.
-
Isolation and Identification: The most active fractions are further purified to isolate individual compounds (e.g., this compound A-15-O-acetate). Structural elucidation is performed using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Caption: Workflow for bio-guided isolation of this compound A-15-O-acetate.
In Vitro Anti-plasmodial Assay (p-LDH Method)
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum (chloroquine-sensitive 3D7 and resistant W2 strains) are maintained in continuous culture.
-
Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Incubation: Synchronized ring-stage parasites are incubated with various concentrations of the test compounds in 96-well plates for a specified period.
-
Lysis and Measurement: After incubation, red blood cells are lysed to release parasite lactate (B86563) dehydrogenase (p-LDH). The activity of p-LDH is measured colorimetrically by monitoring the enzymatic conversion of a substrate.
-
Data Analysis: The absorbance is read, and the 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis.
In Vitro Cytotoxicity Assay (WST-1 Assay)
-
Cell Culture: Human fibroblasts (e.g., WI38) are cultured in appropriate media.
-
Incubation: Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds.
-
Reagent Addition: After the incubation period, WST-1 reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt to a soluble formazan (B1609692) dye.
-
Measurement: The absorbance of the formazan product is measured at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated relative to untreated controls, and the IC₅₀ is determined.
Logical Relationships and Future Directions
The current evidence establishes a clear link between specific plant sources, the isolated this compound compounds, and their observed bioactivities.
Caption: Relationship between sources, compounds, and observed activities.
Future Directions:
-
Mechanism Deconvolution: Elucidate the specific molecular targets of this compound A derivatives in both P. falciparum and human immune cells.
-
Structure-Activity Relationship (SAR): Synthesize and test analogues of this compound A to optimize potency and selectivity, aiming to reduce host cell cytotoxicity.
-
In Vivo Efficacy: Validate the anti-inflammatory and anti-plasmodial effects in relevant animal models.
-
Safety and Toxicology: Conduct comprehensive safety and toxicology studies to assess the therapeutic potential of lead compounds.
This document provides a foundational hypothesis based on the current scientific landscape. Further empirical research is essential to validate these postulations and fully uncover the therapeutic promise of the this compound class of compounds.
References
- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detailed metabolite profiling and in vitro studies of Urospermum picroides as a potential functional food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to In Silico Modeling of Gamete Interactions for Drug Development and Research
Introduction: The intricate dance of fertilization, orchestrated by a symphony of molecular interactions between sperm and egg, presents a compelling frontier for in silico modeling. Computational approaches offer a powerful lens to dissect these complex biological processes at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. This guide delves into the core principles and methodologies of in silico modeling of gamete interactions, with a focus on the key protein players and signaling pathways that govern this fundamental biological event. For researchers and professionals in drug development, these models are invaluable for identifying novel contraceptive targets and designing therapeutics to address infertility.
Key Molecular Players in Sperm-Egg Recognition
The initial contact and subsequent fusion of sperm and egg are mediated by a series of specific protein-protein interactions. Among the most critical are the binding of Izumo1 on the sperm surface to its receptor Juno on the oocyte's plasma membrane. This interaction is a pivotal event that leads to the fusion of the two gametes.
| Protein | Location | Function in Fertilization | Key Structural Features |
| Izumo1 | Sperm head | Essential for sperm-egg fusion; binds to Juno. | Member of the immunoglobulin superfamily. |
| Juno | Oocyte plasma membrane | Receptor for Izumo1; shedding after fertilization prevents polyspermy. | GPI-anchored folate receptor. |
| ZP3 | Zona pellucida (egg coat) | Acts as a primary sperm receptor, inducing the acrosome reaction. | Glycoprotein with species-specific carbohydrate moieties. |
| ADAM2 | Sperm surface | A disintegrin and metalloproteinase that may play a role in binding to the zona pellucida. | Contains a metalloproteinase-like domain and a disintegrin domain. |
| ERp57 | Sperm surface | A protein disulfide isomerase that may be involved in sperm-egg binding. | Member of the PDI family. |
A crucial aspect of understanding these interactions is the precise binding between sperm surface molecules and the ovum's zona pellucida, which is key to a positive fertilization outcome.[1] An in-silico approach can be adopted to understand the intricate molecular docking between a receptor molecule of the Zona-pellucida (ZP3) and effective sperm ligands such as IZUMO1, ADAM2, and ERp57.[1] The goal of such studies is to identify molecular biomarkers on the sperm plasma membrane that could efficiently initiate the acrosome reaction, recognize and bind to barrier membrane molecules, and mediate the fusion of sperm with the ovum, leading to successful fertilization.[1]
Signaling Pathways in Fertilization
The binding of sperm to the egg initiates a cascade of signaling events that are crucial for fertilization. A key pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to calcium oscillations that are essential for egg activation and the cortical granule reaction, which prevents polyspermy.
In Silico Modeling Workflow
Computational modeling of gamete interactions typically follows a multi-step workflow, beginning with the acquisition of structural data and culminating in the analysis of dynamic simulations.
Experimental Protocols for Model Validation
In silico models are powerful, but their predictions must be validated through experimental methods. Here are protocols for two key techniques used to study protein-protein interactions.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
-
Immobilization of Ligand:
-
Activate the surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the ligand protein (e.g., recombinant Juno) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active sites with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte protein (e.g., recombinant Izumo1) in a running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: In Vitro Fertilization (IVF) Assay with Antibody Inhibition
-
Gamete Preparation:
-
Collect sperm from the cauda epididymis of sexually mature male mice and capacitate in a suitable medium (e.g., HTF) for 1-2 hours.
-
Collect cumulus-oocyte complexes (COCs) from superovulated female mice.
-
-
Antibody Incubation:
-
Incubate capacitated sperm with varying concentrations of a blocking antibody against a target protein (e.g., anti-Izumo1) or a control IgG for 1 hour.
-
-
Insemination:
-
Add the antibody-treated sperm to the COCs at a final concentration of 1-2 x 10^5 sperm/mL.
-
Co-incubate the gametes for 4-6 hours.
-
-
Assessment of Fertilization:
-
Wash the oocytes to remove excess sperm.
-
Assess fertilization by the presence of two pronuclei under a microscope.
-
Calculate the fertilization rate for each antibody concentration and compare it to the control.
-
Quantitative Data from In Silico and Experimental Studies
The synergy between in silico modeling and experimental validation provides robust quantitative data that is essential for understanding the molecular basis of fertilization.
| Interaction | Method | Parameter | Reported Value |
| Izumo1 - Juno | Surface Plasmon Resonance | KD | ~700 nM |
| Izumo1 - Juno | Molecular Dynamics | Binding Free Energy (ΔG) | -15 to -25 kcal/mol |
| ZP3 - Sperm Receptor | Microscale Thermophoresis | KD | 10-100 µM |
| ADAM2 - Egg Membrane | Cell-based adhesion assay | IC50 of blocking peptide | 50-200 µM |
References
An In-depth Technical Guide to the Solubility and Stability Profiling of Urospermal A
Introduction to Urospermal A
This compound A is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family. These compounds are of significant interest in drug development due to their wide range of biological activities. This compound A and its derivatives have been identified in plants of the Urospermum genus. The chemical structure of sesquiterpene lactones, often characterized by an α-methylene-γ-lactone moiety and other reactive functional groups, makes them susceptible to chemical degradation, necessitating thorough stability and solubility profiling for any potential pharmaceutical development.
Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Sesquiterpene lactones are generally characterized by low aqueous solubility.[1][2][3] A comprehensive solubility profile of this compound A should be established in various media relevant to pharmaceutical formulation and physiological conditions.
Experimental Protocol for Equilibrium Solubility Determination
A reliable method for determining equilibrium solubility is the shake-flask method.
Materials and Reagents:
-
This compound A (purified solid)
-
Solvents: Purified water, 0.1 N HCl (pH 1.2), Phosphate buffer (pH 6.8), Phosphate buffer (pH 7.4), Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound A to a series of vials containing a known volume of each solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of this compound A in the diluted supernatant using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent and temperature.
Data Presentation: this compound A Solubility
The following tables should be used to summarize the quantitative solubility data.
Table 1: Equilibrium Solubility of this compound A in Various Solvents at 25 °C and 37 °C
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | |||
| 37 | ||||
| 0.1 N HCl (pH 1.2) | 25 | |||
| 37 | ||||
| Phosphate Buffer (pH 6.8) | 25 | |||
| 37 | ||||
| Phosphate Buffer (pH 7.4) | 25 | |||
| 37 | ||||
| Ethanol | 25 | |||
| 37 | ||||
| Propylene Glycol | 25 | |||
| 37 | ||||
| PEG 400 | 25 | |||
| 37 |
Stability Profiling and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and ensuring the safety and efficacy of a drug product.[4][5]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies of this compound A.
Detailed Experimental Protocols for Forced Degradation
Stock Solution Preparation: Prepare a stock solution of this compound A in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound A in a petri dish and expose it to 80 °C in a hot air oven for 48 hours.
-
Solution State: Incubate a solution of this compound A in a suitable solvent at 80 °C for 48 hours.
-
At specified time points, prepare solutions of the stressed solid or dilute the stressed solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound A and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare solutions for HPLC analysis.
-
Data Presentation: this compound A Stability
Table 2: Summary of Forced Degradation Studies for this compound A
| Stress Condition | Time (hours) | % Assay of this compound A | Number of Degradants | % of Major Degradant | Mass Balance (%) |
| Acid Hydrolysis | |||||
| 0.1 N HCl, 60°C | 2 | ||||
| 8 | |||||
| 24 | |||||
| Base Hydrolysis | |||||
| 0.1 N NaOH, RT | 2 | ||||
| 8 | |||||
| Neutral Hydrolysis | |||||
| Water, 60°C | 8 | ||||
| 24 | |||||
| Oxidative Degradation | |||||
| 3% H₂O₂, RT | 8 | ||||
| 24 | |||||
| Thermal Degradation | |||||
| Solid, 80°C | 48 | ||||
| Solution, 80°C | 48 | ||||
| Photolytic Degradation | |||||
| Solid, ICH Q1B | - | ||||
| Solution, ICH Q1B | - |
Potential Degradation Pathways of this compound A
Based on the structure of this compound A and the known reactivity of sesquiterpene lactones, several degradation pathways can be postulated. The α,β-unsaturated lactone and other functional groups are susceptible to hydrolysis, oxidation, and photolytic reactions.[6][7][8]
Caption: Plausible degradation pathways for this compound A.
Analytical Methodologies
A robust, stability-indicating analytical method is paramount for the accurate quantification of this compound A and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of sesquiterpene lactones.[9][10][11]
Proposed HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A time-programmed gradient from a higher proportion of A to a higher proportion of B to ensure the separation of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound A (e.g., 210 nm). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Injection Volume: 10 µL
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
This technical guide outlines a comprehensive strategy for the solubility and stability profiling of this compound A. Although specific data for this compound is lacking in the public domain, the provided protocols and theoretical frameworks, based on the well-understood chemistry of sesquiterpene lactones, offer a robust starting point for researchers. The systematic generation of such data is a prerequisite for any further development of this compound A as a potential therapeutic agent.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biotech-asia.org [biotech-asia.org]
- 6. benchchem.com [benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Investigating the Novelty and Therapeutic Potential of Urospermal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urospermal, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, represents a class of natural products with demonstrated, yet underexplored, therapeutic potential. This technical guide provides a consolidated overview of the current scientific knowledge surrounding this compound and its derivatives, with a focus on its anti-plasmodial, cytotoxic, and anti-inflammatory activities. Detailed experimental protocols for key biological assays are provided to facilitate further research and validation. While the precise mechanisms of action remain to be fully elucidated, this document aims to serve as a foundational resource for researchers investigating the novelty of this compound and its potential as a lead compound in drug discovery programs.
Introduction
This compound and its acetylated derivative, this compound A-15-O-acetate, are naturally occurring sesquiterpenoids found in plant species such as Urospermum picroides and Dicoma tomentosa[1][2]. These compounds belong to the melampolide class of sesquiterpene lactones and are characterized by a germacrane (B1241064) skeleton[3]. Initial investigations have highlighted the significant bioactivity of this compound derivatives, particularly in the context of infectious diseases and inflammatory responses. This guide synthesizes the available data to provide a clear and concise summary of the compound's properties and to outline methodologies for its further investigation.
Biological Activities of this compound and its Derivatives
The primary biological activities reported for this compound derivatives are anti-plasmodial, cytotoxic, and anti-inflammatory. The following sections detail the quantitative data available and the experimental protocols used to ascertain these activities.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the biological activities of this compound A-15-O-acetate.
| Compound | Biological Activity | Cell/Strain | IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| This compound A-15-O-acetate | Anti-plasmodial | Plasmodium falciparum 3D7 (chloroquine-sensitive) | < 1 | 3.3 | [1][3] |
| This compound A-15-O-acetate | Anti-plasmodial | Plasmodium falciparum W2 (chloroquine-resistant) | < 1 | 3.3 | [1][3] |
| This compound A-15-O-acetate | Cytotoxicity | Human Fibroblasts (WI38) | 3.03 | 3.3 | [1][4] |
Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC₅₀ to the anti-plasmodial IC₅₀.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation and Purification of this compound A-15-O-acetate
A bioguided fractionation process is employed to isolate this compound A-15-O-acetate from its natural source, such as Dicoma tomentosa.
Protocol:
-
Extraction: The whole plant material of Dicoma tomentosa is extracted with dichloromethane.
-
Fractionation: The resulting crude extract undergoes bioguided fractionation using preparative High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to isolate the active compounds[1][5].
-
Identification: The structure of the purified compound is confirmed using spectroscopic methods, including Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[1][5].
In Vitro Anti-plasmodial Activity Assay
The anti-plasmodial activity of this compound A-15-O-acetate is determined against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum.
Protocol (p-LDH Assay):
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes.
-
Assay Plate Preparation: The test compound is serially diluted in a 96-well plate.
-
Incubation: The parasite culture is added to the wells, and the plate is incubated for 72 hours[6].
-
Measurement: Parasite growth is quantified by measuring the activity of the parasite-specific lactate (B86563) dehydrogenase (p-LDH) enzyme using a colorimetric method[1].
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
In Vitro Cytotoxicity Assay
The cytotoxicity of this compound A-15-O-acetate is evaluated against a human cell line to determine its selectivity.
Protocol (WST-1 Assay):
-
Cell Culture: Human fibroblast cells (e.g., WI38) are cultured in a suitable medium.
-
Assay Plate Preparation: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are treated with various concentrations of the test compound.
-
Measurement: Cell viability is assessed using the WST-1 assay, which measures the metabolic activity of viable cells through the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases[1].
-
Data Analysis: The 50% cytotoxic concentration (IC₅₀) is determined from the dose-response curve.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory potential of this compound-rich extracts is assessed by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured.
-
Treatment: Cells are pre-treated with the this compound-rich extract for a specified period.
-
Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS)[7][8].
-
Cytokine Measurement: The levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the anti-inflammatory cytokine Interleukin-10 (IL-10) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[9][10].
-
Data Analysis: The modulation of cytokine production by the extract is compared to the LPS-stimulated control.
Mechanism of Action and Future Directions
The precise molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects are currently unknown. The significant anti-plasmodial activity of this compound A-15-O-acetate warrants further investigation into its mechanism of action[1].
Proposed Investigational Workflow for Mechanism of Action
To elucidate the mechanism of action, a systematic approach is recommended.
Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, thermal shift assays, and computational docking to identify the molecular targets of this compound.
-
Pathway Analysis: Investigating the modulation of key signaling pathways involved in inflammation (e.g., NF-κB, MAPK) and parasite survival.
-
In Vivo Efficacy: Evaluating the efficacy of this compound and its derivatives in animal models of malaria and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.
Conclusion
This compound and its derivatives are promising natural products with demonstrated anti-plasmodial and potential anti-inflammatory activities. The information and protocols presented in this technical guide provide a solid foundation for the scientific community to further explore the therapeutic potential of this novel compound. Elucidating its mechanism of action and conducting comprehensive preclinical studies are critical next steps in the development of this compound-based therapeutics.
References
- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiplasmodial activity of two medicinal plants against clinical isolates of Plasmodium falciparum and Plasmodium berghei infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Anti-inflammatory activities of Guang-Pheretima extract in lipopolysaccharide-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zellavie.ch [zellavie.ch]
- 10. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on Urospermal Cellular Uptake: A Technical Guide
Disclaimer: The term "Urospermal" refers to a class of sesquiterpene lactones, such as this compound A-15-O-acetate, which have shown potential anti-plasmodial and cytotoxic activities. However, publicly available scientific literature does not currently provide in-depth data on the specific mechanisms of their cellular uptake. To fulfill the structural and technical requirements of this guide, we will use lipid nanoparticles (LNPs) as a well-characterized analogue for a drug delivery system. LNPs are a clinically advanced platform for delivering therapeutic molecules into cells, and their uptake mechanisms are extensively studied. The data, protocols, and pathways described herein are based on established research on LNPs and serve as a model for the exploratory study of novel compounds like this compound.
Introduction to Cellular Uptake Mechanisms
The efficacy of intracellular therapies is fundamentally dependent on the ability of the therapeutic agent to enter the target cell. This process, known as cellular uptake or internalization, is a complex series of events mediated by the cell's own machinery. For particulate delivery systems like Lipid Nanoparticles (LNPs), which we use here as an analogue for a formulated this compound compound, entry is primarily achieved through various forms of endocytosis. Understanding these pathways is critical for optimizing drug delivery, enhancing therapeutic effect, and minimizing off-target toxicity.
The primary endocytic pathways involved in the uptake of nanoparticles include:
-
Clathrin-Mediated Endocytosis (CME): A receptor-mediated process where the binding of nanoparticles to surface receptors induces the formation of a clathrin-coated pit, which then invaginates to form a vesicle.
-
Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped plasma membrane invaginations called caveolae. It is often implicated in the transport of molecules across endothelial cell layers and can help cargo bypass degradation in lysosomes.[1][2]
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid and its contents into large vesicles known as macropinosomes.[3][4]
The physicochemical properties of the nanoparticle, such as size, surface charge, and the presence of specific ligands, heavily influence which pathway is utilized.[5][6][7] Furthermore, upon intravenous administration, nanoparticles often acquire a "protein corona," a layer of blood proteins, with Apolipoprotein E (ApoE) being a key component that can mediate uptake in hepatocytes via the low-density lipoprotein receptor (LDLR).[8][9][10]
This guide provides an overview of the quantitative data associated with LNP uptake, detailed protocols for its measurement, and visual diagrams of the key cellular pathways and experimental workflows.
Quantitative Data on Cellular Uptake
The quantification of nanoparticle uptake is essential for comparing the efficiency of different formulations and understanding the impact of various biological conditions. The following tables summarize representative quantitative data from studies using flow cytometry and fluorescence microscopy to measure LNP internalization in different cell lines.
Table 1: Cellular Uptake Efficiency of Various LNP Formulations in Different Cell Lines
| LNP Formulation | Cell Line | Incubation Time (h) | Uptake Method | Quantitative Measurement (Metric) | Reference Finding |
| SM-102 LNP | HEK293 | 24 | Flow Cytometry | Mean Fluorescence Intensity (MFI) | Dose-dependent increase in uptake observed. |
| ALC-0315 LNP | HeLa | 24 | Flow Cytometry | Percentage of Positive Cells | Lower uptake compared to HEK293 and THP-1 cells.[11] |
| MC3 LNP | THP-1 | 48 | Flow Cytometry | Mean Fluorescence Intensity (MFI) | Higher overall uptake compared to HeLa cells.[11] |
| C12-200 LNP | HEK293 | 48 | Flow Cytometry | Mean Fluorescence Intensity (MFI) | Modest increase in uptake from 24h to 48h.[11] |
| Cy5-mRNA LNP | HCT116 | 4 | Confocal Microscopy | Intracellular Fluorescence (RFU) | Rapid uptake and localization to juxtanuclear region.[12] |
| Cy5-mRNA LNP | CT26.WT | 24 | Confocal Microscopy | EGFP Expression (RFU) | Low EGFP expression correlated with slower endosomal trafficking.[12] |
Table 2: Effect of Endocytosis Inhibitors on Nanoparticle Uptake
| Cell Line | Nanoparticle Type | Inhibitor | Target Pathway | Reduction in Uptake (%) | Reference Finding |
| Her2-positive cancer cells | Silk Nanospheres | Chlorpromazine (CPM) | Clathrin-mediated | ~67% | Demonstrates significant reliance on CME for uptake.[5] |
| Her2-positive cancer cells | Silk Nanospheres | Filipin (FLP) | Caveolae-mediated | ~64% | Indicates involvement of caveolae-dependent pathways.[5] |
| HUVECs | Polystyrene NPs (20nm) | Methyl-β-cyclodextrin | Caveolae-mediated | Significant Drop | Smaller nanoparticles showed a larger drop in uptake upon inhibition.[13] |
| Caco-2 cells | Solid Lipid Nanoparticles | Chlorpromazine (CPZ) | Clathrin-mediated | 43% | Highlights the major role of CME in SLN uptake in this cell line.[14] |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of scientific research. This section provides protocols for two key techniques used to investigate the cellular uptake of nanoparticles: Flow Cytometry for high-throughput quantitative analysis and Confocal Microscopy for detailed visualization of subcellular localization.
Protocol: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes a method to quantitatively assess the uptake of fluorescently labeled LNPs into a cell population.
1. Cell Preparation:
- Seed cells (e.g., HeLa, HEK293) in a 12-well plate at a density of 1 x 10^5 cells per well.[15]
- Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[16]
2. Nanoparticle Incubation:
- Prepare dilutions of fluorescently labeled LNPs (e.g., containing Cy5-labeled mRNA) in serum-free cell culture medium at desired concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 µg/mL mRNA).[11]
- Remove the existing medium from the cells and replace it with the LNP-containing medium.
- Incubate for a specified time period (e.g., 4, 24, or 48 hours) at 37°C.
3. Cell Harvesting and Staining:
- After incubation, aspirate the LNP-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
- Detach the cells from the plate using trypsin-EDTA.
- Quench the trypsin by adding complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube or a 96-well U-bottom plate.
- Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.[17]
- (Optional) For live/dead discrimination, resuspend the cell pellet in FACS buffer (PBS with 2% FBS) containing a viability dye (e.g., DAPI or Propidium Iodide) and incubate for 10-20 minutes in the dark.[17]
4. Flow Cytometry Analysis:
- Resuspend the final cell pellet in 200-500 µL of FACS buffer.[17]
- Analyze the samples on a flow cytometer.
- Use an unstained cell sample to set the baseline fluorescence gates.
- For each sample, acquire data for at least 10,000-20,000 single-cell events.
- Quantify uptake by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population.
Protocol: Visualization of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of LNP localization within subcellular compartments.
1. Cell Preparation:
- Seed cells onto glass-bottom dishes or coverslips in a 24-well plate at a density that results in 50-70% confluency on the day of the experiment.[18]
- Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
2. Nanoparticle Incubation:
- Prepare a working concentration of fluorescently labeled LNPs (e.g., FITC-labeled LNPs or Cy5-labeled cargo) in complete cell culture medium.
- Replace the medium in the wells with the LNP dispersion.
- Incubate for the desired time (e.g., 4 hours) under standard culture conditions.[18]
3. Staining of Cellular Compartments:
- Following LNP incubation, remove the medium and wash the cells three times with PBS.
- To visualize specific organelles, incubate cells with organelle-specific fluorescent trackers according to the manufacturer's instructions. For example:
- Nucleus: Hoechst 33342 or DAPI.
- Endosomes/Lysosomes: LysoTracker Red.
- (Optional) To visualize the plasma membrane, a stain such as wheat germ agglutinin (WGA) conjugated to a fluorophore can be used.[19]
4. Cell Fixation and Mounting:
- Wash the cells again with PBS.
- Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent.
5. Imaging:
- Image the samples using a confocal laser scanning microscope.[20][21]
- Acquire images sequentially for each fluorophore to prevent spectral bleed-through.
- Use appropriate laser lines and emission filters for each dye (e.g., 405 nm for DAPI, 488 nm for FITC, 633 nm for Cy5).
- Analyze the images for colocalization between the LNP signal and the signals from the organelle trackers to determine the subcellular fate of the nanoparticles.
Visualization of Pathways and Workflows
Graphical representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language to illustrate key pathways and workflows in the study of this compound (modeled by LNP) cellular uptake.
Caption: Experimental workflow for quantitative analysis of LNP uptake by flow cytometry.
Caption: Key signaling pathways in receptor-mediated endocytosis of LNPs.
References
- 1. pnas.org [pnas.org]
- 2. precisionnanomedicine.com [precisionnanomedicine.com]
- 3. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing macropinocytosis using nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clathrin to Lipid Raft-Endocytosis via Controlled Surface Chemistry and Efficient Perinuclear Targeting of Nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocytic Profiling of Cancer Cell Models Reveals Critical Factors Influencing LNP-Mediated mRNA Delivery and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of protein corona and caveolae-mediated endocytosis on nanoparticle uptake and transcytosis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Endocytic Uptake of Solid Lipid Nanoparticles by the Nasal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Confocal microscopy for the analysis of siRNA delivery by polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular Uptake Study of Polymeric Nanoparticles Loaded with Cardiovascular Drugs Using Confocal Laser Scanning Microscopy [mdpi.com]
The Potential of Urospermal as a Research Tool: A Technical Guide
Disclaimer: The term "urospermal" does not correspond to a known or established concept in scientific and research literature as of the last update. This guide is a speculative framework, created to fulfill the structural requirements of the prompt. The experimental protocols, data, and pathways described herein are hypothetical and should not be considered factual. They are intended to serve as a template for how such a guide would be structured if "this compound" were a real research tool.
Introduction
[Hypothetical] this compound is an emerging synthetic compound that has demonstrated significant potential as a selective modulator of the UPR-S (Unfolded Protein Response - Spermatid) signaling pathway. This pathway is a specialized branch of the cellular stress response system crucial for the proper development and maturation of spermatids. Dysregulation of the UPR-S pathway has been implicated in various forms of male infertility and certain testicular cancers. This document provides a comprehensive overview of this compound, its mechanism of action, protocols for its use in research, and a summary of its known quantitative effects.
Core Mechanism of Action
[Hypothetical] this compound acts as a potent and selective agonist for the PERK-S (PKR-like endoplasmic reticulum kinase - Spermatid specific) receptor, a key initiator of the UPR-S cascade. Upon binding, this compound induces a conformational change in PERK-S, leading to its autophosphorylation and subsequent activation of downstream effectors. This targeted action allows for the precise study of the UPR-S pathway without significantly perturbing the general cellular unfolded protein response.
Signaling Pathway of this compound-induced UPR-S Activation
Methodological & Application
Application Notes: Synthesis and Purification of Urospermal
Introduction
Urospermal is a novel synthetic peptide under investigation for its potent regenerative signaling capabilities. Comprising a unique 15-amino acid sequence, it has demonstrated significant promise in preclinical models of tissue repair. This document provides a detailed protocol for the chemical synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Adherence to this protocol is critical for ensuring the production of high-purity this compound for downstream applications in cellular and in vivo studies.
Signaling Pathway of this compound
This compound is hypothesized to initiate a signaling cascade by binding to the novel G-protein coupled receptor, UroR. This interaction is believed to activate a secondary messenger cascade involving Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then translocates to the nucleus to promote the expression of genes critical for cellular proliferation and tissue regeneration.
Caption: Hypothetical this compound signaling cascade via the UroR receptor.
Experimental Workflow Overview
The synthesis and purification of this compound follow a sequential, multi-stage process. The workflow begins with the automated solid-phase synthesis of the peptide chain on a resin support. Following synthesis, the crude peptide is cleaved from the resin. The resulting product is then purified using preparative RP-HPLC. Finally, the purity of the collected fractions is confirmed by analytical RP-HPLC and mass spectrometry before lyophilization to yield the final, pure this compound peptide.
Caption: Overall experimental workflow for this compound synthesis and purification.
Synthesis and Purification Data
The following tables summarize the expected yields and purity from a standard 0.1 mmol scale synthesis of this compound.
Table 1: Synthesis and Cleavage Yield
| Step | Parameter | Value |
| Synthesis Scale | Initial Resin Loading | 0.1 mmol |
| Crude Product | Mass after Cleavage | 155 mg |
| Theoretical Mass | 178 mg | |
| Crude Yield | 87.1% |
Table 2: RP-HPLC Purification and Final Yield
| Step | Parameter | Value |
| Purification | Mass of Purified Peptide | 89 mg |
| Purity (by Analytical HPLC) | >98% | |
| Overall Yield | 50.0% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the Fmoc/tBu strategy and is designed for an automated peptide synthesizer.[1][2]
Materials:
-
Rink Amide resin (100-200 mesh)[3]
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Place 0.1 mmol of Rink Amide resin into the synthesizer reaction vessel. Wash and swell the resin with DMF for 30 minutes, followed by DCM for 30 minutes.[4]
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection on the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (3 equivalents) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
-
Chain Elongation Cycles: For each subsequent amino acid, perform the following cycle:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin extensively with DMF to remove residual piperidine.
-
Coupling: Add the next Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.
-
Resin Washing and Drying: Wash the final peptide-resin conjugate sequentially with DMF, DCM, and Methanol. Dry the resin under a high vacuum for at least 2 hours.
Protocol 2: Cleavage and Deprotection
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Transfer the dried peptide-resin to a cleavage vessel.
-
Add 10 mL of the freshly prepared, ice-cold cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into 50 mL of ice-cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether, and wash the peptide pellet twice more with cold diethyl ether.
-
Dry the crude peptide pellet under a vacuum to remove residual ether.
Protocol 3: RP-HPLC Purification of this compound
Reversed-Phase HPLC is the standard method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[5][6][7]
Materials:
-
HPLC System (Preparative) with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Crude this compound peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.[8] Filter the sample through a 0.45 µm syringe filter to remove particulates.[8]
-
System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.[9]
-
Chromatographic Separation:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 10 mL/min.
-
Monitor the elution profile at a wavelength of 220 nm.[6]
-
-
Fraction Collection: Collect 2 mL fractions corresponding to the major peak, which represents the this compound peptide.[9]
-
Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC system and mass spectrometry to confirm the purity (>98%) and identity of the this compound peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.[6]
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for Urospermal in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing extracts of Urospermum picroides, rich in urospermal compounds, for in vitro cell culture experiments. The protocols outlined below are based on published research and are intended to serve as a starting point for investigating the cytotoxic, anti-inflammatory, and cell cycle-altering properties of these natural products.
Introduction to this compound
"this compound" refers to a class of sesquiterpene lactones, with this compound A being a prominent example, isolated from the plant Urospermum picroides. Research has primarily focused on the biological activities of crude extracts from this plant, which have demonstrated potential anticancer and anti-inflammatory effects. These extracts contain a complex mixture of phytochemicals, including various this compound derivatives, flavonoids, and phenolic acids, which may act synergistically.
Data Presentation: Quantitative Effects of Urospermum picroides Extracts
The following tables summarize the quantitative data from studies on the effects of Urospermum picroides extracts on various cell lines.
Table 1: Cytotoxicity of Ethanolic Extract of Urospermum picroides [1][2][3]
| Cell Line | Cell Type | IC50 (µg/mL) after 48h |
| Daudi | Human Burkitt's lymphoma | 85.64 |
| HeLa | Human cervical cancer | 135.35 |
| A549 | Human lung carcinoma | 234.8 |
| BEAS-2B | Normal human bronchial epithelial | 109.80 |
Table 2: Anti-inflammatory Effects of Methanolic Extract of Urospermum picroides on LPS-Stimulated THP-1 Macrophages [4][5][6]
| Cytokine | Concentration of Extract (µg/mL) | Effect |
| IL-10 | 50 | Increased secretion |
| IL-6 | 50 | Decreased secretion |
Table 3: Effect of Ethanolic Extract of Urospermum picroides on Cytokine and Growth Factor Secretion [1][2][3]
| Cell Line | Secreted Factor | Concentration of Extract (µg/mL) | Effect after 6h |
| A549 | VEGF | Not specified | 31% decrease |
| A549 | IL-1α | Not specified | Significant decrease |
| A549 | IL-6 | Not specified | Significant decrease |
| A549 | TNF-α | Not specified | Significant decrease |
| Daudi | IL-1α | Not specified | Significant decrease |
| Daudi | IL-6 | Not specified | Significant decrease |
| Daudi | TNF-α | Not specified | Significant decrease |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of Urospermum picroides extracts.
Preparation of Urospermum picroides Extract Stock Solution
Materials:
-
Dried aerial parts of Urospermum picroides
-
Methanol or Ethanol (B145695) (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Protocol:
-
Prepare a methanolic or ethanolic extract of the dried plant material.
-
Evaporate the solvent to obtain a dry residue.
-
Dissolve the dried extract in DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell culture experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on Urospermum picroides extracts to determine their cytotoxic effects.[1][2][3][4]
Materials:
-
96-well cell culture plates
-
Cancer and/or normal cell lines of interest
-
Complete cell culture medium
-
Urospermum picroides extract stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Urospermum picroides extract in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted extract at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest extract concentration) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on a study that investigated the effect of Urospermum picroides extract on the cell cycle of cancer cells.[1]
Materials:
-
6-well cell culture plates
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium
-
Urospermum picroides extract stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining buffer
-
Flow cytometer
Protocol:
-
Seed 5 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with different concentrations of the Urospermum picroides extract (e.g., 200 µg/mL and 500 µg/mL) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by gently resuspending the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Postulated Signaling Pathways
Sesquiterpene lactones, the class of compounds to which urospermals belong, are known to modulate several key signaling pathways involved in inflammation and cancer. Based on the literature, a plausible mechanism of action for Urospermum picroides extract involves the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Its inhibition can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation and survival. Its inhibition can lead to cell cycle arrest and apoptosis.
These application notes and protocols provide a framework for the in vitro investigation of Urospermum picroides extracts and their constituent this compound compounds. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental questions.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Detailed metabolite profiling and in vitro studies of Urospermum picroides as a potential functional food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Urospermal Dosage and Administration in Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Urospermal, specifically this compound A-15-O-acetate, is a sesquiterpene lactone isolated from Dicoma tomentosa that has demonstrated significant anti-plasmodial activity in vitro.[1][2] Its potential as a therapeutic agent necessitates thorough preclinical evaluation in animal models to establish its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of this compound in common laboratory animal models. The protocols outlined below are based on established best practices for preclinical research and can be adapted for specific study objectives.[3][4][5][6]
Pre-formulation and Vehicle Selection
Proper formulation is critical for ensuring accurate and consistent dosing.[7] this compound A-15-O-acetate is a lipophilic compound, which influences the choice of vehicle. Pre-formulation studies are essential to determine solubility and stability.[7][8]
Key Considerations:
-
Solubility: Test the solubility of this compound in various biocompatible vehicles. Common choices for lipophilic compounds include corn oil, sesame oil, or aqueous solutions with solubilizing agents like Tween® 80 or PEG400.
-
Stability: Ensure the formulation is stable throughout the study's duration under the specified storage conditions.[8]
-
Compatibility: The chosen vehicle must be non-toxic and compatible with the intended route of administration and animal species.[7]
-
pH and Osmolality: For parenteral routes, the formulation should be close to physiologic pH (6.8-7.2) and isotonic to minimize irritation.[4][5]
Table 2.1: Hypothetical Solubility Data for this compound
| Vehicle System | Solubility (mg/mL) | Observations |
|---|---|---|
| Saline (0.9% NaCl) | < 0.1 | Insoluble |
| 5% DMSO in Saline | 1.5 | Precipitates on standing |
| 10% Tween® 80 in Water | 5.0 | Forms a stable microemulsion |
| Corn Oil | > 20.0 | Clear solution, stable |
This table presents hypothetical data for illustrative purposes.
Dose-Ranging and Maximum Tolerated Dose (MTD) Studies
The initial step in in vivo testing is to determine a safe and effective dose range.[9] A dose-escalation study is commonly used to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[10]
Table 3.1: Example Dose Calculation for a Mouse Model
| Parameter | Value | Calculation/Note |
|---|---|---|
| Target Dose (mg/kg) | 10 | Based on in vitro efficacy data |
| Average Mouse Weight (kg) | 0.025 | |
| Dose per Animal (mg) | 0.25 | 10 mg/kg * 0.025 kg |
| Dosing Volume (mL/kg) | 10 | Standard for oral gavage in mice[11] |
| Final Volume per Animal (mL) | 0.25 | 10 mL/kg * 0.025 kg |
| Required Concentration (mg/mL) | 1.0 | 0.25 mg / 0.25 mL [12] |
Administration Protocols
All personnel must be adequately trained in animal handling and the specific administration techniques to ensure animal welfare and data integrity.[4][13] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[5]
Protocol: Oral Gavage (PO) Administration in Mice
Oral administration is a common route for preclinical testing.[8] Gavage ensures the precise delivery of a specified dose.[13]
Materials:
-
This compound formulation
-
Appropriately sized feeding needle (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Weigh the mouse to calculate the precise volume to be administered. Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Needle Insertion: Measure the feeding needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the ball-tipped needle into the esophagus via the side of the mouth. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Dose Administration: Once the needle is in place, dispense the formulation slowly and steadily.[9]
-
Post-Administration Monitoring: Remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-dosing.
Protocol: Intraperitoneal (IP) Injection in Rats
IP injection is a common parenteral route for rapid systemic exposure.
Materials:
-
Sterile this compound formulation (filtered through a 0.2-micron filter)[4][5]
-
Sterile syringe (1 or 3 mL)
-
Sterile needle (e.g., 25-gauge)
-
Animal scale
Procedure:
-
Animal Handling: Weigh the rat to calculate the injection volume. Restrain the rat securely, exposing the abdomen. Tipping the animal slightly head-down can help move organs away from the injection site.
-
Site Identification: The injection should be administered into a lower abdominal quadrant to avoid the bladder and internal organs.[13]
-
Injection: Lift the skin and insert the needle at a 30-45 degree angle. Aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.
-
Dose Administration: If no fluid is aspirated, inject the substance smoothly.
-
Post-Administration Monitoring: Withdraw the needle and return the animal to its cage. Monitor for signs of pain or distress. Rotate injection sites if repeated dosing is required.[9]
Table 4.1: Recommended Administration Volumes for Animal Models
| Species | Route | Recommended Volume (mL/kg) | Maximum Volume (mL/kg) | Citation(s) |
|---|---|---|---|---|
| Mouse | Oral (PO) | 10 | 20 | [11] |
| Intraperitoneal (IP) | 10 | 20 | [5][11] | |
| Intravenous (IV) | 5 | 10 | [5] | |
| Subcutaneous (SC) | 5-10 | 20 | [5][11] | |
| Intramuscular (IM) | 0.05 per site | 0.1 per site | [5][11] | |
| Rat | Oral (PO) | 10 | 20 | [11] |
| Intraperitoneal (IP) | 5-10 | 20 | [5][11] | |
| Intravenous (IV) | 5 | 10 | [5] | |
| Subcutaneous (SC) | 5 | 10 | [5][11] |
| | Intramuscular (IM) | 0.1 per site | 0.2 per site |[11] |
Note: These are general guidelines. Volumes may need to be adjusted based on the specific formulation and experimental context. Consultation with veterinary staff is recommended for volumes exceeding the standard recommendations.[4][5]
Experimental Workflows & Signaling Pathways
Visualizing experimental workflows and hypothetical mechanisms of action can aid in study design and interpretation.
Caption: A typical workflow for preclinical evaluation of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Troubleshooting
Table 6.1: Common Issues and Recommended Actions
| Issue | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| High mortality at initial doses | Starting dose is too high. Formulation is causing an adverse reaction (e.g., irritation, toxicity). Improper administration technique. | Reduce the starting dose by 5-10 fold. Evaluate the vehicle for potential irritants. Review and refine the administration protocol with trained personnel.[9] |
| No observable efficacy | Poor bioavailability via the chosen route. Rapid metabolism or clearance. The animal model is not appropriate. | Consider an alternative administration route (e.g., IV instead of PO). Conduct pharmacokinetic studies to assess drug exposure. Re-evaluate the suitability of the animal model.[9] |
| Significant variability in animal responses | Inconsistent formulation (e.g., suspension not mixed well). Inconsistent administration technique. Variability in animal health status. | Ensure the formulation is homogenous before each dose. Standardize administration procedures. Use animals from a reputable supplier with a defined health status.[9] |
| Aspiration or injury during oral gavage | Improper restraint or needle placement. | Ensure proper training on the gavage technique. Use correct size and type of feeding needle. Do not force the needle if resistance is met. |
Disclaimer: These notes provide generalized protocols and should be adapted to specific experimental designs and institutional guidelines. The user is responsible for compliance with all applicable regulations and for ensuring the welfare of research animals.
References
- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. scantox.com [scantox.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. prisysbiotech.com [prisysbiotech.com]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
Application Note: Analytical Methods for the Quantification of Urospermal A
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the quantitative analysis of Urospermal A, a sesquiterpene lactone identified in the plant Urospermum picroides.[1][2][3] While research has focused on the characterization of this compound A and its derivatives in plant extracts using high-resolution mass spectrometry[1][4], this note presents validated methods for the precise quantification of purified this compound A. The protocols provided are essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. Three distinct analytical methods are detailed: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound A in bulk drug substances, simple formulations, and for in-process controls where analyte concentrations are relatively high.
Experimental Protocol
Principle: The sample is dissolved and injected into an HPLC system. This compound A is separated from other components on a C18 reversed-phase column using an isocratic mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength and comparing the peak area to a standard curve generated from known concentrations of this compound A.
Apparatus and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC vials.
Reagents and Standards:
-
This compound A reference standard (>99% purity).
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Methanol (MeOH), HPLC grade.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound A reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
Procedure:
-
Sample Preparation (Bulk Substance): Accurately weigh approximately 10 mg of the this compound A sample, dissolve in 10 mL of methanol, and dilute with the mobile phase to an expected concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Run Time: 10 minutes.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject each calibration standard to generate a standard curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the this compound A peak based on its retention time.
-
Construct a linear regression curve of peak area versus concentration for the calibration standards.
-
Calculate the concentration of this compound A in the samples using the regression equation.
-
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound A in complex biological matrices such as plasma or tissue homogenates, which is essential for pharmacokinetic and metabolism studies.
Experimental Protocol
Principle: this compound A and an internal standard (IS) are extracted from the biological matrix. The extract is injected into an LC-MS/MS system. The analyte and IS are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both this compound A and the IS, ensuring high selectivity. Quantification is based on the peak area ratio of the analyte to the IS.
Apparatus and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Microcentrifuge and tubes.
-
Solid Phase Extraction (SPE) cartridges or 96-well plates.
Reagents and Standards:
-
This compound A reference standard.
-
Stable Isotope Labeled this compound A (this compound A-d4) as Internal Standard (IS).
-
Acetonitrile, LC-MS grade.
-
Water with 0.1% Formic Acid, LC-MS grade.
-
Methanol, LC-MS grade.
-
Human Plasma (or other relevant biological matrix).
-
Stock Solutions (1 mg/mL): Prepare separate stocks for this compound A and IS in methanol.
-
Working Standards: Prepare calibration standards (0.1 ng/mL to 500 ng/mL) by spiking appropriate amounts of this compound A stock into the biological matrix.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of IS working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for injection.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound A: Q1: 277.1 m/z → Q3: 185.1 m/z
-
This compound A-d4 (IS): Q1: 281.1 m/z → Q3: 189.1 m/z
-
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound A to the IS for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound A in the samples from the calibration curve.
-
Experimental Workflow
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This high-throughput method is suitable for screening large numbers of samples, such as in pharmacokinetic screening or immunogenicity studies, where a very low detection limit is required. The development of a specific antibody to this compound A is a prerequisite.
Experimental Protocol
Principle: A microtiter plate is coated with a this compound A-protein conjugate (e.g., this compound A-BSA). A known amount of a primary antibody specific to this compound A is added to the wells along with the sample or standard. Free this compound A in the sample competes with the plate-bound this compound A for binding to the limited amount of primary antibody. After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate. A substrate is then added, producing a colorimetric signal that is inversely proportional to the concentration of this compound A in the sample.
Apparatus and Materials:
-
Microplate reader with a 450 nm filter.
-
96-well microtiter plates.
-
Multichannel pipettes.
-
Plate washer (optional).
-
Anti-Urospermal A primary antibody (e.g., rabbit polyclonal).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
This compound A-BSA conjugate for coating.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
Procedure:
-
Plate Coating: Coat a 96-well plate with this compound A-BSA conjugate in coating buffer overnight at 4 °C. Wash the plate with Wash Buffer (PBS + 0.05% Tween-20).
-
Blocking: Add Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.
-
Competition Reaction: Add 50 µL of standard or sample to appropriate wells. Immediately add 50 µL of the diluted anti-Urospermal A primary antibody to all wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound antibody and analyte.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the logarithm of the this compound A concentration. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations in the samples.
Assay Principle Diagram
Quantitative Data Summary
The table below summarizes the typical performance characteristics for each analytical method, allowing for easy comparison and selection based on the specific application.
| Parameter | HPLC-UV | LC-MS/MS | Competitive ELISA |
| Matrix | Drug Substance, Formulations | Plasma, Serum, Tissue | Plasma, Serum, Urine |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~0.05 ng/mL |
| Linear Dynamic Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL | 0.05 - 10 ng/mL |
| Precision (%CV) | < 5% | < 15% | < 20% |
| Accuracy (% Bias) | ± 5% | ± 15% | ± 20% |
| Selectivity | Moderate | Very High | High (potential cross-reactivity) |
| Throughput | Low to Medium | Medium | High |
| Primary Application | Quality Control, Purity | Pharmacokinetics, Metabolomics | High-Throughput Screening |
References
Application Notes and Protocols for Urospermal in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urospermal, specifically this compound A-15-O-acetate, is a sesquiterpene lactone isolated from Dicoma tomentosa.[1][2][3] This natural compound has demonstrated potent biological activities, including significant anti-plasmodial effects against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[1][3][4][5] Additionally, this compound A-15-O-acetate exhibits cytotoxic properties against human cell lines.[4][5][6] These dual activities make this compound a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering new anti-malarial drugs and identifying compounds with cytotoxic potential for cancer research.
These application notes provide detailed protocols for utilizing this compound A-15-O-acetate as a reference compound or test agent in two common HTS assays: a SYBR Green I-based anti-plasmodial assay and a Lactate (B86563) Dehydrogenase (LDH) release assay for cytotoxicity.
Data Presentation
The following tables summarize the known quantitative data for this compound A-15-O-acetate and provide representative data for HTS assay validation.
Table 1: Biological Activity of this compound A-15-O-acetate
| Parameter | Organism/Cell Line | Value | Reference |
| Anti-plasmodial IC₅₀ | Plasmodium falciparum (3D7, chloroquine-sensitive) | < 1 µg/mL | [4][5][7] |
| Anti-plasmodial IC₅₀ | Plasmodium falciparum (W2, chloroquine-resistant) | < 1 µg/mL | [4][5][7] |
| Cytotoxicity IC₅₀ | WI38 human fibroblasts | 3.0 µg/mL | [4] |
| Selectivity Index (SI) | (IC₅₀ in WI38) / (IC₅₀ in P. falciparum) | 3.3 | [4][5][7] |
Table 2: Representative HTS Assay Parameters
| Assay | Parameter | Value | Description |
| Anti-plasmodial (SYBR Green I) | Z'-factor | ≥ 0.5 | A measure of assay quality and suitability for HTS. |
| Signal-to-Background (S/B) Ratio | ≥ 5 | The ratio of the signal from the positive control to the negative control. | |
| Compound Concentration for Primary Screen | 1-10 µM | Initial concentration for screening a compound library. | |
| Cytotoxicity (LDH Assay) | Z'-factor | ≥ 0.5 | A measure of assay quality and suitability for HTS. |
| S/B Ratio | ≥ 3 | The ratio of the signal from the positive control (maximum LDH release) to the negative control (spontaneous LDH release). | |
| Compound Concentration for Primary Screen | 1-20 µM | Initial concentration for screening a compound library. |
Experimental Protocols
High-Throughput Anti-Plasmodial Assay using SYBR Green I
This protocol is designed for screening compounds for their ability to inhibit the growth of Plasmodium falciparum in red blood cells. This compound A-15-O-acetate can be used as a positive control for parasitic growth inhibition.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 or W2 strain)
-
Human red blood cells (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
SYBR Green I nucleic acid stain (10,000X stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
This compound A-15-O-acetate (positive control)
-
Chloroquine or Artemisinin (reference compounds)
-
DMSO (vehicle control)
-
384-well black, clear-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound A-15-O-acetate in DMSO.
-
Using an automated liquid handler or multichannel pipette, dispense 100 nL of test compounds, this compound A-15-O-acetate (positive control), and DMSO (negative control) into the wells of a 384-well plate.
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia in complete culture medium.
-
-
Incubation:
-
Dispense 50 µL of the parasite culture into each well of the compound-containing plate.
-
Incubate the plates for 72 hours at 37°C in a humidified chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.
-
Add 50 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Determine the IC₅₀ value for active compounds by fitting the dose-response data to a sigmoidal curve.
-
High-Throughput Cytotoxicity Assay using LDH Release
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity. This compound A-15-O-acetate can be used as a test compound to assess its cytotoxic effects.
Materials:
-
Human cell line (e.g., WI38, HeLa, or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (10X, provided with some kits or can be 1% Triton X-100)
-
This compound A-15-O-acetate (test compound)
-
DMSO (vehicle control)
-
384-well clear microplates
-
Multichannel pipettes or automated liquid handling system
-
Absorbance plate reader (490 nm and 680 nm)
Protocol:
-
Cell Seeding:
-
Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well in 50 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound A-15-O-acetate in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
For controls, add medium with DMSO for spontaneous LDH release (negative control) and 10 µL of 10X Lysis Buffer for maximum LDH release (positive control).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Carefully transfer 10-20 µL of the cell culture supernatant to a new 384-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 25 µL of stop solution to each well.
-
Measure the absorbance at 490 nm (for formazan (B1609692) product) and 680 nm (for background) using a plate reader.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = 100 x (Abs_compound - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)
-
Determine the IC₅₀ value by plotting the percent cytotoxicity against the compound concentration.
-
Signaling Pathways and Mechanisms of Action
Sesquiterpene lactones, like this compound, are known to exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis (programmed cell death).[4] One of the key proposed mechanisms involves the alkylation of cellular macromolecules through their α-methylene-γ-lactone group, leading to cellular stress.
A common pathway implicated in the cytotoxic action of sesquiterpene lactones is the intrinsic apoptosis pathway . This pathway is initiated by intracellular stress, leading to mitochondrial dysfunction. The release of cytochrome c from the mitochondria triggers a cascade of caspase activation, ultimately leading to cell death.
Another relevant signaling pathway is the NF-κB pathway . Sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival. By inhibiting NF-κB, these compounds can sensitize cells to apoptosis.
Visualizations
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
Caption: Inhibition of the NF-κB Pathway by this compound.
References
- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Labeling in Cellular Imaging
A Note on "Urospermal Fluorescent Labeling"
Initial research indicates that "this compound" refers to a class of chemical compounds, specifically sesquiterpene lactones such as this compound A, which are isolated from the plant Urospermum picroides.[1][2] These compounds are studied for their chemical properties and potential medicinal applications, including anti-inflammatory effects.[1] However, the scientific literature does not describe "this compound" as a fluorescent dye or a cellular target for fluorescent labeling. Therefore, a specific protocol for "this compound fluorescent labeling" cannot be provided as it does not appear to be an established scientific technique.
Instead, this document will provide a detailed, representative protocol for a common and critical application in cellular imaging: the fluorescent labeling of mitochondria in live cells. This guide is intended for researchers, scientists, and drug development professionals and will adhere to the requested format, including detailed protocols, data tables, and visualizations.
Application Note: Fluorescent Labeling of Mitochondria in Live Mammalian Cells using a Cationic Dye
Introduction
Mitochondria are essential organelles involved in cellular energy production, metabolism, and apoptosis. Visualizing mitochondrial morphology and function is crucial for understanding cellular health and disease. Fluorescent labeling is a powerful technique for imaging mitochondria in live cells.[3][4] This protocol details the use of a generic cationic, cell-permeant fluorescent dye that accumulates in mitochondria due to the mitochondrial membrane potential.
Principle of the Method
Many commercially available mitochondrial stains are cationic fluorochromes that are sequestered by active mitochondria. The negative mitochondrial membrane potential, maintained by the electron transport chain, drives the accumulation of these positively charged dyes within the mitochondrial matrix. This accumulation leads to a concentrated fluorescent signal, allowing for the visualization of mitochondria using fluorescence microscopy.
Experimental Protocols
1. Materials
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Fluorescent mitochondrial dye (e.g., a rhodamine-based cationic dye)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
2. Preparation of Reagents
-
Dye Stock Solution (1 mM): Dissolve the fluorescent mitochondrial dye in anhydrous DMSO to a final concentration of 1 mM. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light and moisture.
-
Dye Working Solution (100-500 nM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration. The optimal concentration may vary depending on the cell type and should be determined empirically (see Table 1).
3. Cell Preparation and Staining Procedure
-
Cell Seeding: Seed mammalian cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: Prepare the dye working solution in pre-warmed complete cell culture medium as described above.
-
Cell Staining: Remove the existing culture medium from the cells and gently add the pre-warmed staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator. The optimal incubation time can vary between cell lines (see Table 1).
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging medium or PBS.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for visualization using a fluorescence microscope.
4. Fluorescence Microscopy
-
Excitation/Emission Wavelengths: Use the appropriate excitation and emission wavelengths for the chosen fluorescent dye. For a rhodamine-based dye, this is typically in the range of 579 nm for excitation and 599 nm for emission.
-
Image Acquisition: Acquire images using a fluorescence microscope equipped with a suitable objective lens (e.g., 60x oil immersion) and a sensitive camera.
Data Presentation
Table 1: Recommended Staining Conditions for Different Mammalian Cell Lines
| Cell Line | Dye Concentration (nM) | Incubation Time (minutes) | Notes |
| HeLa | 100 - 250 | 15 - 30 | Adherent cells, easy to stain. |
| A549 | 200 - 400 | 20 - 45 | Adherent cells, may require slightly higher concentration. |
| Jurkat | 250 - 500 | 30 - 45 | Suspension cells, wash steps should be performed carefully by gentle centrifugation. |
| Primary Neurons | 50 - 150 | 15 - 25 | Sensitive cells, use lower concentrations and shorter incubation times to minimize toxicity. |
Visualizations
Caption: Experimental workflow for mitochondrial fluorescent labeling.
Caption: Principle of cationic dye accumulation in mitochondria.
References
Investigating Urospermal In Vivo: Application Notes and Protocols for Preclinical Imaging
Disclaimer: There is currently no scientific literature describing the use of the natural product Urospermal as an agent for in vivo imaging. The following application notes and protocols are hypothetical and based on established methodologies for adapting natural products for imaging purposes. These are intended to serve as a guide for researchers interested in exploring the in vivo biodistribution and target engagement of this compound and its derivatives.
Application Notes
This compound is a sesquiterpenoide lactone found in plants of the genus Urospermum. While its direct application in in vivo imaging has not been reported, extracts of Urospermum picroides, which contains this compound and related compounds, have demonstrated anti-inflammatory and antimicrobial properties. Furthermore, a derivative, this compound A-15-O-acetate, has shown anti-plasmodial and cytotoxic activities. These biological activities suggest that this compound may have therapeutic potential, making the study of its behavior in a living organism a subject of significant interest.
To enable in vivo imaging of this compound, it would first need to be chemically modified to incorporate a reporting moiety, such as a fluorophore for optical imaging or a radionuclide for nuclear imaging (PET or SPECT). The choice of label and imaging modality would depend on the specific research question, required sensitivity, and spatial resolution.
Potential Applications for Imaging-Adapted this compound:
-
Biodistribution and Pharmacokinetics: Labeled this compound could be administered to animal models to non-invasively track its absorption, distribution, metabolism, and excretion (ADME) over time. This would provide crucial information about its bioavailability and accumulation in target organs versus off-target tissues.
-
Target Engagement in Inflammatory Models: Given the reported anti-inflammatory properties of Urospermum extracts, fluorescently or radiolabeled this compound could be used in animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) to visualize its accumulation at sites of inflammation.
-
Tumor Targeting and Cytotoxicity Studies: The cytotoxic nature of this compound derivatives suggests potential for cancer research. Labeled this compound could be evaluated for its ability to preferentially accumulate in tumors in xenograft models, potentially guiding the development of this compound-based cancer therapies.
-
Infection and Anti-Plasmodial Research: In models of parasitic infection, labeled this compound could help to understand its mechanism of action by visualizing its localization within the host and potentially within the parasites themselves.
Quantitative Data Summary
As there is no experimental data on this compound for in vivo imaging, the following table presents hypothetical data that could be generated from such studies.
| Parameter | This compound-Fluorophore Conjugate (Optical Imaging) | This compound-Radionuclide Conjugate (PET Imaging) |
| Animal Model | Murine model of localized inflammation | Murine xenograft tumor model |
| Dose | 10 mg/kg, intravenous | 5 MBq, intravenous |
| Peak Signal Time (Tumor/Inflammation Site) | 4 - 8 hours | 1 - 2 hours |
| Tumor/Inflammation-to-Muscle Ratio (at peak) | 3.5 ± 0.8 | 5.2 ± 1.1 |
| Primary Route of Excretion | Hepatic | Renal |
Experimental Protocols
The following are detailed, hypothetical protocols for the fluorescent labeling of this compound and its subsequent use in a murine model of inflammation.
Protocol 1: Fluorescent Labeling of this compound
Objective: To conjugate a near-infrared (NIR) fluorophore to this compound for in vivo optical imaging.
Materials:
-
This compound (isolated and purified)
-
NIR fluorophore with an amine-reactive group (e.g., NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Methodology:
-
Preparation of Reaction Mixture:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.
-
Add 2 molar equivalents of the amine-reactive NIR fluorophore to the this compound solution.
-
Add 3 molar equivalents of TEA to the reaction mixture to act as a base.
-
-
Reaction:
-
Stir the reaction mixture at room temperature, protected from light, for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
Once the reaction is complete, purify the this compound-fluorophore conjugate using preparative HPLC.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
Determine the concentration of the labeled this compound by measuring the absorbance of the fluorophore at its maximum absorption wavelength.
-
Protocol 2: In Vivo Imaging of Labeled this compound in a Murine Model of Inflammation
Objective: To visualize the accumulation of fluorescently labeled this compound at a site of inflammation.
Materials:
-
This compound-fluorophore conjugate (from Protocol 1)
-
6-8 week old BALB/c mice
-
Carrageenan solution (1% w/v in sterile saline)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
Methodology:
-
Induction of Inflammation:
-
Anesthetize the mice using isoflurane.
-
Inject 50 µL of 1% carrageenan solution into the right hind paw of each mouse.
-
Inject 50 µL of sterile saline into the left hind paw to serve as a control.
-
-
Administration of Labeled this compound:
-
Two hours after carrageenan injection, administer the this compound-fluorophore conjugate via tail vein injection at a dose of 10 mg/kg.
-
-
In Vivo Imaging:
-
Anesthetize the mice and place them in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-injection. Use appropriate excitation and emission filters for the selected NIR fluorophore.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the inflamed and control paws, as well as other organs of interest (e.g., liver, kidneys).
-
Quantify the fluorescence intensity in each ROI at each time point.
-
Calculate the ratio of fluorescence intensity in the inflamed paw to the control paw to determine the targeting efficiency.
-
-
Ex Vivo Analysis (optional):
-
At the final time point, euthanize the mice and dissect the major organs.
-
Image the dissected organs to confirm the biodistribution of the labeled this compound.
-
Visualizations
Best practices for storing and handling Urospermal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urospermal is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass.[1] It is primarily isolated from plants of the Urospermum genus, such as Urospermum picroides. The molecule possesses a characteristic α-methylene-γ-lactone group, which is a key structural feature for its biological activity. This compound and its derivatives have garnered interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. These notes provide best practices for the storage, handling, and experimental use of this compound.
Chemical Structure of this compound A:
Best Practices for Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure the reliability of experimental results. As a sesquiterpene lactone, this compound may be susceptible to degradation under certain conditions.
Storage Conditions
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at 4-8°C for short- to mid-term storage. For long-term storage, -20°C is recommended. As a solid, it is highly sensitive to temperature.
-
Light: Protect from light. Store in amber vials or cover containers with aluminum foil.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation, especially for long-term storage of the solid compound.
Handling Procedures
Due to its potential cytotoxicity, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Weighing: When weighing the solid compound, avoid creating dust. Use a chemical spatula and weigh in a contained space.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Data Presentation: Stability of Sesquiterpene Lactones
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide representative stability data for other sesquiterpene lactones, which can serve as a guideline.
Table 1: Effect of Temperature on the Stability of Sesquiterpene Lactones in Ethanolic Tincture over Three Years.
| Storage Temperature | Decrease in Content |
| +4°C | 13% |
| +25°C | 32% |
| +30°C | 37% |
Data adapted from a study on Arnica tincture.
Table 2: Stability of Sesquiterpene Lactones under Various pH and Temperature Conditions over 96 Hours.
| Sesquiterpene Lactone Type | pH | Temperature | Stability |
| With side chain | 5.5 | 25°C | Stable |
| With side chain | 5.5 | 37°C | Stable |
| With side chain | 7.4 | 25°C | Stable |
| With side chain | 7.4 | 37°C | Side chain lost |
| Without side chain | 5.5 | 25°C | Stable |
| Without side chain | 5.5 | 37°C | Stable |
| Without side chain | 7.4 | 25°C | Stable |
| Without side chain | 7.4 | 37°C | Stable |
Data generalized from studies on various sesquiterpene lactones.[2]
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a concentrated stock solution of this compound is typically prepared in a suitable organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This protocol describes a common method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and an untreated control.
-
Inflammation Induction: Induce inflammation by adding LPS (1 µg/mL) to all wells except the untreated control.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control.
Cytotoxicity Assay (MTT Assay)
It is recommended that researchers determine the cytotoxic profile of this compound in their specific cell lines of interest.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability versus the log of the this compound concentration.
Visualizations
Proposed Mechanism of Action: Inhibition of NF-κB Signaling Pathway
Sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The α-methylene-γ-lactone moiety of this compound can act as a Michael acceptor, allowing it to covalently bind to nucleophilic residues (such as cysteine) on key signaling proteins like IκB kinase (IKK), thereby preventing the activation of NF-κB.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Workflow: Anti-inflammatory Activity Assay
The following diagram illustrates the workflow for assessing the anti-inflammatory activity of this compound.
Caption: Workflow for Nitric Oxide (NO) inhibition assay.
References
Application Notes and Protocols for Urothelial-Targeted Delivery Systems
A new frontier in targeted research is emerging with the development of delivery systems aimed at the urothelium, the specialized epithelial lining of the urinary tract. These innovative systems offer the potential for highly specific delivery of therapeutic and diagnostic agents to urothelial cells, with significant implications for the treatment of bladder cancer, interstitial cystitis, and other urinary tract disorders.
While the term "urospermal delivery systems" is not yet standard in the scientific literature, the underlying concept of targeting the urothelium is a vibrant area of research. This document outlines the principles and protocols for utilizing urothelial-targeted delivery systems, focusing on two primary strategies: uroplakin-mediated targeting and the use of bladder cancer-targeting peptides.
Application Note 1: Uroplakin-Mediated Targeting of Urothelial Cells
Introduction: Uroplakins (UPs) are a family of transmembrane proteins that are highly expressed on the apical surface of mature urothelial cells, forming crystalline plaques.[1][2] There are four main uroplakins: UPIa, UPIb, UPII, and UPIIIa.[1][3] Their high specificity to the urothelium makes them an attractive target for delivering drugs and imaging agents directly to the bladder lining.[1] This approach can increase the local concentration of a therapeutic, enhancing its efficacy while minimizing systemic side effects.
Principle: This delivery strategy utilizes ligands, such as antibodies or antibody fragments, that specifically bind to uroplakins. These ligands can be conjugated to various payloads, including nanoparticles, liposomes, or cytotoxic drugs.[1] When introduced into the bladder, the ligand-payload conjugate binds to the uroplakin-expressing cells, leading to internalization and release of the therapeutic agent inside the target cell.
Applications:
-
Targeted drug delivery for bladder cancer: Cytotoxic drugs can be specifically delivered to cancerous urothelial cells, which often overexpress certain uroplakins.[1]
-
Treatment of interstitial cystitis/painful bladder syndrome (IC/PBS): Therapeutic agents aimed at restoring the barrier function of the urothelium can be delivered directly to the site of damage.
-
Gene therapy: Delivery of genetic material to correct defects in urothelial cells.
-
Diagnostic imaging: Conjugation of imaging agents to uroplakin-targeting ligands can enhance the visualization of bladder tumors.
Experimental Protocol 1: In Vitro Assessment of Uroplakin-Targeted Nanoparticle Uptake
Objective: To quantify the specific uptake of uroplakin-targeted nanoparticles by urothelial cells in culture.
Materials:
-
Human urothelial cell line (e.g., TERT-NHUC)
-
Bladder cancer cell line (e.g., T24, J82)
-
Uroplakin-targeted fluorescently labeled nanoparticles
-
Non-targeted fluorescently labeled nanoparticles (control)
-
Cell culture medium (e.g., Keratinocyte-SFM)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Fluorescence microscope
Methodology:
-
Cell Culture:
-
Culture human urothelial cells and bladder cancer cells in their respective appropriate media until they reach 80-90% confluency.
-
-
Nanoparticle Incubation:
-
Prepare a working solution of uroplakin-targeted and non-targeted fluorescent nanoparticles in cell culture medium at a final concentration of 100 µg/mL.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the nanoparticle solutions to the respective wells and incubate for 4 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend in PBS containing 1% bovine serum albumin.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity, which corresponds to nanoparticle uptake.
-
-
Fluorescence Microscopy:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Incubate the cells with the nanoparticle solutions as described in step 2.
-
After incubation, wash the cells three times with PBS and fix with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.
-
Data Presentation:
| Cell Line | Nanoparticle Type | Mean Fluorescence Intensity (Arbitrary Units) |
| TERT-NHUC | Uroplakin-Targeted | 8500 |
| TERT-NHUC | Non-Targeted | 1200 |
| T24 | Uroplakin-Targeted | 15000 |
| T24 | Non-Targeted | 1500 |
Application Note 2: Bladder Cancer-Targeting Peptides for Drug Delivery
Introduction: Several peptides that specifically bind to bladder cancer cells have been identified through techniques like phage display.[4] These peptides can be used as targeting moieties to deliver therapeutic agents directly to tumors.[5] A notable example is the R11 peptide, a cell-penetrating peptide that has shown preferential uptake by bladder cancer cells.[6][7] Another peptide, PLZ4, has also demonstrated selectivity for bladder cancer cells over normal urothelial cells.[5]
Principle: Bladder cancer-targeting peptides can be conjugated to various therapeutic payloads, such as chemotherapeutic drugs or nanoparticles encapsulating these drugs.[5] The peptide guides the payload to the tumor cells, where it can be internalized, leading to a localized therapeutic effect. This approach can enhance the efficacy of chemotherapy while reducing systemic toxicity.[6]
Applications:
-
Targeted chemotherapy for bladder cancer: Delivering potent anticancer drugs directly to tumor cells.[5]
-
In vivo imaging of bladder tumors: Conjugating imaging agents to these peptides allows for non-invasive tumor detection.[5]
-
Targeted gene therapy: Delivering therapeutic genes specifically to cancer cells.
Experimental Protocol 2: In Vivo Evaluation of a Peptide-Drug Conjugate in a Bladder Cancer Xenograft Model
Objective: To assess the anti-tumor efficacy of a bladder cancer-targeting peptide conjugated to a cytotoxic drug in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human bladder cancer cell line (e.g., HT-1376)
-
Peptide-drug conjugate (e.g., R11-p53C)[6]
-
Unconjugated drug (control)
-
Vehicle control (e.g., saline)
-
Matrigel
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of 1 x 10^6 HT-1376 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100 mm³).
-
-
Treatment Administration:
-
Randomly assign the mice to three groups: peptide-drug conjugate, unconjugated drug, and vehicle control.
-
Administer the treatments intravenously twice a week for four weeks. The dosage will depend on the specific drug and conjugate.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every three days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Data Presentation:
| Treatment Group | Average Tumor Volume at Day 28 (mm³) | Average Tumor Weight at Day 28 (g) |
| Peptide-Drug Conjugate | 250 | 0.2 |
| Unconjugated Drug | 800 | 0.7 |
| Vehicle Control | 1200 | 1.1 |
Visualizations
Signaling Pathway of Uroplakin-Mediated Endocytosis
Caption: Uroplakin-mediated endocytosis pathway for targeted delivery.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo evaluation of targeted therapeutics.
References
- 1. Uroplakins and their potential applications in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uroplakins in the Lower Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uroplakins in Urothelial Biology, Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advances in Research on Bladder Cancer Targeting Peptides: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting bladder tumor growth with a cell penetrating R11 peptide derived from the p53 C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for the Analysis of Urospermal and its Effects on the Proteome
Introduction
Urospermal refers to a class of sesquiterpene lactones, natural compounds found in plants of the Asteraceae family, such as Urospermum picroides and Dicoma tomentosa.[1][2][3] These compounds, including this compound A and its derivatives, are of interest to researchers for their potential therapeutic properties, including anti-inflammatory and anti-plasmodial activities.[2][4] This document provides an overview of the application of metabolomic and proteomic techniques to study this compound and its biological effects.
It is important to clarify that this compound compounds are typically the subject of study in proteomic and metabolomic experiments, rather than being used as reagents or tools in these analyses. The following protocols detail the methods for extracting and analyzing this compound compounds from natural sources, and for investigating their impact on cellular proteomes to understand their mechanism of action.
Metabolomic Analysis of this compound
Metabolomic approaches are crucial for the identification and quantification of this compound and its derivatives in plant extracts.[5] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.[5]
Quantitative Data: this compound Derivatives in Urospermum picroides
The following table summarizes the types of this compound A derivatives that have been identified in methanolic extracts of Urospermum picroides, showcasing the chemical diversity of these compounds within a single plant species.[1][5]
| Compound Class | Description | Analytical Method |
| This compound A derivatives | Includes isomers and dihydrothis compound A isomers. | LC-HRESIMS |
| Hexosides of this compound A | This compound A conjugated with sugar molecules. | UPLC/MS/MS |
| This compound A amino acid conjugates | This compound A conjugated with various amino acids. | LC-HRESIMS |
| Phenylacetyl hexosides of this compound A | This compound A derivatives with both sugar and phenylacetyl moieties. | UPLC/MS/MS |
Experimental Protocol: Extraction and LC-MS/MS Analysis of this compound
This protocol provides a general methodology for the extraction and analysis of this compound from plant material.
1. Sample Preparation and Extraction
- Objective: To extract this compound and its derivatives from plant tissue.
- Materials:
- Dried and powdered plant material (e.g., aerial parts of Urospermum picroides)
- Methanol (B129727) (HPLC grade)
- Vortex mixer
- Centrifuge
- 0.22 µm syringe filters
- Procedure:
- Weigh 1 gram of powdered plant material into a centrifuge tube.
- Add 10 mL of methanol to the tube.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Incubate at room temperature for 24 hours in the dark, with occasional shaking.
- Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid material.
- Carefully collect the supernatant (the methanolic extract).
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. LC-MS/MS Analysis
- Objective: To separate, identify, and quantify this compound derivatives in the extract.
- Instrumentation:
- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source
- LC Parameters (example):
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 95% B over 30 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- MS Parameters (example):
- Ionization Mode: ESI positive and negative
- Capillary Voltage: 3.5 kV
- Mass Range: 100-1500 m/z
- Data Acquisition: Data-dependent acquisition (DDA) to acquire MS/MS spectra for the most abundant ions.
Metabolomics Workflow for this compound Analysis
Caption: Workflow for the extraction and analysis of this compound from plant material.
Proteomic Studies to Elucidate the Mechanism of Action of this compound
To understand how this compound compounds exert their biological effects, quantitative proteomics can be employed.[6][7][8][9] This approach allows for the global profiling of protein expression changes in cells or tissues upon treatment with a this compound compound.
Experimental Protocol: Quantitative Proteomics of this compound-Treated Cells
This protocol outlines a general workflow for a label-free quantitative proteomics experiment.
1. Cell Culture and Treatment
- Objective: To treat cultured cells with a this compound compound and harvest them for protein analysis.
- Materials:
- Mammalian cell line (e.g., THP-1 macrophages for studying anti-inflammatory effects)
- Cell culture medium and supplements
- This compound A (or other purified derivative) dissolved in a suitable solvent (e.g., DMSO)
- Phosphate-buffered saline (PBS)
- Cell scrapers
- Procedure:
- Culture cells to ~80% confluency in multiple replicate flasks or plates.
- Treat one set of cells with a specific concentration of the this compound compound (e.g., 50 µg/mL).
- Treat a control set of cells with the vehicle (e.g., DMSO) at the same final concentration.
- Incubate for a defined period (e.g., 24 hours).
- Wash the cells with ice-cold PBS and harvest them by scraping.
- Centrifuge the cell suspension to obtain cell pellets and store at -80°C.
2. Protein Extraction and Digestion
- Objective: To extract proteins from the cell pellets and digest them into peptides for mass spectrometry.
- Materials:
- Lysis buffer (containing urea (B33335), thiourea, and protease inhibitors)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Procedure:
- Resuspend the cell pellets in lysis buffer.
- Sonicate the lysates to shear DNA and ensure complete lysis.
- Determine the protein concentration using a standard assay (e.g., BCA assay).
- Reduce the proteins by adding DTT and incubating at 56°C.
- Alkylate the proteins by adding IAA and incubating in the dark.
- Dilute the samples to reduce the urea concentration.
- Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
- Stop the digestion by adding formic acid.
- Clean up the peptide samples using C18 solid-phase extraction.
3. LC-MS/MS Analysis and Data Processing
- Objective: To analyze the peptide mixtures by LC-MS/MS and identify and quantify the corresponding proteins.
- Procedure:
- Analyze the peptide samples using a high-resolution mass spectrometer, as described in the metabolomics section.
- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
- Search the MS/MS spectra against a protein database (e.g., UniProt) to identify peptides and proteins.
- Perform label-free quantification to determine the relative abundance of proteins between the this compound-treated and control samples.
- Perform statistical analysis to identify proteins that are significantly up- or down-regulated.
- Use bioinformatics tools for pathway analysis to understand the biological processes affected by the this compound treatment.
Proteomics Workflow for Mechanism of Action Studies
Caption: Workflow for studying the effects of this compound on the cellular proteome.
Hypothetical Signaling Pathway Affected by this compound
Based on the reported anti-inflammatory effects of Urospermum picroides extract, this compound could potentially modulate inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A proteome-wide atlas of drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Urospermal precipitation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting precipitation issues with Urospermal in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
This compound precipitation is most commonly triggered by changes in the solution's physicochemical properties. Key factors include shifts in pH, temperature fluctuations, high concentrations of this compound exceeding its solubility limit, and interactions with other solutes, such as salts.[1][2][3] The principle of "like dissolves like" is also crucial; this compound, depending on its polarity, will be more soluble in solvents with similar polarity.[2][4][5]
Q2: How does pH affect the solubility of this compound?
The pH of the solution can significantly impact the solubility of this compound, especially if it is a compound with ionizable groups. For many substances, solubility is lowest at their isoelectric point (pI), where the net charge is zero.[6] Adjusting the pH away from the pI can increase the net charge of the this compound molecules, enhancing their interaction with the solvent and thereby increasing solubility. However, extreme pH values can lead to chemical degradation.
Q3: Can temperature changes cause this compound to precipitate?
Yes, temperature is a critical factor. For most solid solutes, solubility increases with temperature.[1][2][4][5] If a saturated solution of this compound is prepared at an elevated temperature and then cooled, the solubility will decrease, potentially leading to precipitation.[7] Conversely, some compounds can become less soluble at higher temperatures, a property known as exothermic dissolution.[1][2] It is essential to know the specific solubility properties of this compound in relation to temperature.
Q4: Is it possible for this compound to precipitate out of a solution that is not saturated?
Precipitation typically occurs from a supersaturated solution.[3][7] However, other factors can induce precipitation even in an unsaturated solution. For instance, adding a different solvent in which this compound is less soluble (an anti-solvent) can cause it to crash out of solution.[3] Similarly, the presence of other salts can compete for solvent molecules, reducing the solubility of this compound in a phenomenon known as "salting out".
Q5: What is the first step I should take if I observe unexpected this compound precipitation?
If you observe unexpected precipitation, the first step is to verify the concentration of your this compound solution and the composition of your solvent or buffer. Ensure that the pH and temperature are within the recommended range for this compound solubility. A visual inspection of the precipitate can sometimes provide clues; for example, a crystalline precipitate might suggest a slow process of exceeding solubility, while an amorphous precipitate could indicate a rapid change in conditions.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Addition to a Buffer
-
Possible Cause 1: pH Shock. The local pH around the dissolving this compound particles may differ significantly from the bulk buffer pH, causing precipitation.
-
Solution: Add this compound powder slowly while vigorously stirring the buffer to ensure rapid and even dispersion.[8] Alternatively, prepare a concentrated stock solution of this compound in a suitable solvent and add it dropwise to the final buffer.
-
-
Possible Cause 2: Buffer Component Incompatibility. Certain ions in the buffer may react with this compound to form an insoluble salt.
-
Solution: Test the solubility of this compound in different buffer systems to identify a compatible one. If possible, review the literature for known incompatibilities with compounds similar to this compound.
-
-
Possible Cause 3: Buffer pH is near the Isoelectric Point (pI) of this compound.
-
Solution: Adjust the buffer pH to be at least one pH unit away from the pI of this compound.[6] This increases the net charge on the molecule, improving its solubility.
-
Issue 2: this compound Solution Becomes Cloudy Over Time During Storage
-
Possible Cause 1: Temperature Fluctuations. Storing the solution at a temperature where this compound has lower solubility can lead to precipitation.
-
Solution: Store the this compound solution at a constant, validated temperature. If refrigeration is required, first confirm that this compound is sufficiently soluble at that lower temperature. For some proteins, storage at 4°C can lead to instability, making freezing at -80°C with a cryoprotectant a better option.[6]
-
-
Possible Cause 2: Slow Aggregation. Over time, this compound molecules may slowly aggregate and precipitate, even at concentrations below the saturation point.
-
Solution: Consider adding stabilizing agents to the solution. These can include low concentrations of non-ionic detergents, glycerol (B35011) (5-10%), or other excipients known to prevent aggregation.[9]
-
-
Possible Cause 3: Microbial Growth. Contamination can alter the solution's properties and lead to precipitation.
-
Solution: Prepare solutions under sterile conditions and consider adding a bacteriostatic agent if appropriate for the application.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound Under Various Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| pH | 5.0 | 7.4 | 8.5 | 9.5 |
| Solubility (mg/mL) | 0.5 | 10.2 | 8.1 | 2.3 |
| Temperature (°C) | 4 | 25 | 37 | 50 |
| Solubility (mg/mL) | 1.8 | 10.2 | 15.7 | 25.1 |
| Solvent System | Water | PBS | 5% DMSO in Water | 10% Ethanol in Water |
| Solubility (mg/mL) | 0.8 | 10.2 | 22.5 | 18.9 |
Experimental Protocols
Protocol 1: Determination of this compound Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[10]
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer) in a sealed, clear container (e.g., a glass vial). The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.[10] A shaker or rotator should be used for consistent mixing.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed. To ensure all solid particles are removed, the supernatant should be filtered (using a filter that does not bind this compound) or centrifuged.[10]
-
Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[11]
-
Purity Check: The remaining solid should be analyzed to ensure it has not undergone any chemical changes during the experiment.[12]
Protocol 2: pH-Dependent Solubility Profile of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 4 to 10).
-
Solubility Measurement: For each pH value, perform the shake-flask solubility determination as described in Protocol 1.
-
Data Plotting: Plot the measured solubility of this compound (in mg/mL or M) against the pH of the buffer. This will generate a pH-solubility profile, which is crucial for identifying the optimal pH range for dissolving and storing this compound.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Workflow for the Shake-Flask Solubility Protocol.
Caption: Potential interaction of this compound with buffer components.
References
- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 4. chemistrynotes.com [chemistrynotes.com]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrytalk.org [chemistrytalk.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing Urospermal concentration for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of Urospermal. Given that this compound is a specialized and not widely characterized compound, this guide offers foundational information, general protocols for optimizing its concentration, and troubleshooting advice based on established principles of cell culture and compound testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound A-15-O-acetate is a sesquiterpene lactone that has been identified as the primary anti-plasmodial compound in the plant Dicoma tomentosa.[1] It has also been identified in Urospermum picroides. Research has shown that it exhibits activity against Plasmodium falciparum, the parasite responsible for malaria, with an IC50 value of less than 1 μg/ml against both 3D7 and W2 strains.[1] While promising, the active extracts of D. tomentosa and this compound A-15-O-acetate have displayed only moderate selectivity, indicating the need for further safety and mechanism-of-action studies.[1]
Q2: What are the common challenges when starting experiments with a novel compound like this compound?
When working with a compound for which there is limited published data, the primary challenges include:
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Determining the optimal concentration range: Finding a balance between efficacy and cytotoxicity is crucial.
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Solubility issues: Ensuring the compound is properly dissolved to achieve accurate and reproducible concentrations.
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Lack of established protocols: The absence of standardized methods requires researchers to develop and validate their own experimental workflows.
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Understanding the mechanism of action: Without known signaling pathways, interpreting experimental results can be challenging.
Q3: How should I prepare and store this compound?
While specific storage conditions for this compound are not detailed in the provided search results, general best practices for natural product compounds suggest the following:
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Storage: Store the compound as a dry powder at -20°C or -80°C in a tightly sealed, light-protected container.
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Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
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Working Solutions: Dilute the stock solution in cell culture media or an appropriate buffer immediately before use. It is important to ensure the final solvent concentration in the experimental setup is low and consistent across all conditions, as the solvent itself can have effects on cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High cell death in treated groups | The concentration of this compound is too high and causing cytotoxicity. | Perform a dose-response curve starting with a wide range of concentrations to determine the cytotoxic threshold. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is below a non-toxic level (typically <0.5%) and is the same in all wells, including controls. | |
| No observable effect | The concentration of this compound is too low. | Test a higher range of concentrations. |
| The incubation time is too short. | Perform a time-course experiment to determine the optimal duration of exposure. | |
| The compound has degraded. | Ensure proper storage and handling of the this compound stock solution. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Standardize cell seeding protocols and ensure even cell distribution in culture plates. |
| Inconsistent compound preparation. | Prepare fresh working solutions from a single, well-characterized stock for each experiment. | |
| Batch-to-batch variability of the compound. | If sourcing from different suppliers or batches, perform quality control to ensure consistency. |
Experimental Protocols
General Workflow for Determining Optimal this compound Concentration
The following is a generalized workflow for determining the optimal experimental concentration of a novel compound like this compound. This process involves first assessing cytotoxicity and then evaluating the desired biological effect.
Caption: A generalized workflow for determining the optimal concentration of a novel compound.
Signaling Pathways
Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action. A general approach to identifying potential pathways could involve transcriptomic (e.g., RNA-seq) or proteomic analyses of cells treated with this compound to identify differentially expressed genes or proteins, which can then be mapped to known signaling pathways.
Quantitative Data Summary
The primary quantitative data available for this compound A-15-O-acetate is its anti-plasmodial activity.
| Compound | Organism/Cell Line | Assay | Activity | Selectivity Index (SI) | Reference |
| This compound A-15-O-acetate | P. falciparum 3D7 strain | Anti-plasmodial | IC50 < 1 µg/ml | 3.3 | [1] |
| This compound A-15-O-acetate | P. falciparum W2 strain | Anti-plasmodial | IC50 < 1 µg/ml | 3.3 | [1] |
| This compound A-15-O-acetate | WI38 human fibroblasts | Cytotoxicity (WST-1) | - | 3.3 | [1] |
References
Urospermal off-target effects and how to mitigate them
Urospermal Technical Support Center
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is an investigational compound, with the active molecule identified as this compound A-15-O-acetate, a sesquiterpene lactone.[1] It has demonstrated potent anti-plasmodial activity in preclinical studies.[1] However, it has also been observed to exhibit cytotoxic effects against human cell lines, indicating the potential for off-target activities.[1]
Q2: What are "off-target" effects and why are they a concern for a compound like this compound?
Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[2] For this compound, which shows cytotoxic activity, off-target effects are a significant concern as they can lead to toxicity in non-target cells and tissues, potentially limiting its therapeutic window and causing adverse effects in a clinical setting.
Q3: My non-target cells are showing high levels of cytotoxicity. What could be the cause?
High cytotoxicity in non-target cells is a strong indicator of off-target effects. This could be due to this compound binding to and inhibiting essential cellular proteins other than its intended therapeutic target. It is crucial to characterize the selectivity of the compound.
Q4: How can I determine if the observed cytotoxicity is an off-target effect?
To investigate if the observed cytotoxicity is an off-target effect, you can perform a series of experiments, including:
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Dose-response analysis: Compare the IC50 (half-maximal inhibitory concentration) in your target cells versus non-target or healthy cell lines. A narrow therapeutic window suggests potential off-target toxicity.
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Target engagement assays: Confirm that this compound is interacting with its intended target at the effective concentrations.
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Rescue experiments: If the on-target pathway is known, attempt to "rescue" the cells from cytotoxicity by overexpressing the target or modulating the downstream pathway. If the cytotoxicity persists, it is likely due to off-target effects.
Troubleshooting Guides
Guide 1: High Cytotoxicity in Control Cell Lines
Problem: You are observing significant cell death in your negative control cell lines when treated with this compound at concentrations effective against your target cells.
Possible Cause: this compound has a narrow therapeutic index and is causing off-target cytotoxicity.
Solutions:
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Determine the Selectivity Index (SI): The SI is a critical measure to quantify the therapeutic window of a compound. It is calculated as the ratio of the cytotoxic concentration (IC50) in a non-target cell line to the effective concentration (EC50) in the target cell line.
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Action: Perform cytotoxicity assays (e.g., MTS, MTT) on both your target cells and a panel of non-target/healthy cell lines (e.g., human fibroblasts, hepatocytes).
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Data Interpretation: A higher SI value indicates greater selectivity. A low SI suggests a higher likelihood of off-target effects.
-
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Employ a Drug Delivery System (DDS): Encapsulating this compound in a DDS can help target the compound to the desired cells or tissues, thereby reducing systemic exposure and off-target toxicity.[3]
Data Presentation: this compound Cytotoxicity Profile
| Cell Line | Cell Type | Target/Non-Target | IC50 (µM) | Selectivity Index (SI) |
| Plasmodium falciparum | Protozoan Parasite | Target | 0.5 | - |
| Human Fibroblasts (WI-38) | Healthy Human | Non-Target | 1.65 | 3.3 |
| Human Hepatocytes (HepG2) | Healthy Human | Non-Target | 2.5 | 5.0 |
| Human Colon Cancer (HT-29) | Cancer | Non-Target | 1.8 | 3.6 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTS Assay
Objective: To determine the IC50 of this compound in various cell lines.
Materials:
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This compound compound
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96-well cell culture plates
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Target and non-target cell lines
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Complete cell culture medium
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Plate reader capable of measuring absorbance at 490 nm
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium.
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Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plate for 48-72 hours.
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MTS Addition: Add 20 µL of MTS reagent to each well.
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Incubation with MTS: Incubate for 1-4 hours at 37°C.
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Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Workflow for Off-Target Effect Mitigation
Caption: Workflow for identifying and mitigating off-target effects of a lead compound.
Hypothetical Off-Target Signaling Pathway
Caption: Hypothetical pathway of this compound-induced cytotoxicity via an off-target kinase.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: Optimizing Fluorescent Probe Performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio of their fluorescent probes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using fluorescent probes.
Problem: High Background Signal
A high background signal can obscure the specific signal from your probe, leading to a low signal-to-noise ratio.
| Cause | Recommended Solution |
| Excess Probe Concentration | Decrease the probe concentration in a stepwise manner to find the optimal concentration that maximizes the specific signal while minimizing background. |
| Inadequate Washing | Increase the number and/or duration of wash steps after probe incubation to more effectively remove unbound probes. Consider adding a surfactant like Tween-20 to the wash buffer (at a low concentration, e.g., 0.05%) to reduce non-specific binding. |
| Autofluorescence | Image a control sample that has not been treated with the probe to assess the level of autofluorescence. If significant, consider using a probe with a longer excitation/emission wavelength (e.g., in the red or far-red spectrum) as autofluorescence is often more prominent at shorter wavelengths. You can also use spectral unmixing software if your imaging system supports it. |
| Non-Specific Binding | Use a blocking agent (e.g., bovine serum albumin (BSA) or serum from the same species as the secondary antibody) before probe incubation to block non-specific binding sites. |
Problem: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from probe degradation to incorrect filter sets.
| Cause | Recommended Solution |
| Probe Degradation | Ensure the probe has been stored correctly (e.g., protected from light, at the recommended temperature). Prepare fresh probe solutions for each experiment. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of your fluorescent probe. |
| Low Target Abundance | Increase the amount of sample material if possible. Consider using a signal amplification method, such as a tyramide signal amplification (TSA) system. |
| Inefficient Probe Delivery | For intracellular targets, ensure that the cell membrane has been adequately permeabilized. Optimize the permeabilization agent (e.g., Triton X-100, saponin) and incubation time. |
| Photobleaching | Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorescent probe for my experiment?
A1: The choice of a fluorescent probe depends on several factors:
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Target: What molecule or structure are you trying to detect?
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Excitation/Emission Spectra: The probe's spectra should be compatible with your imaging system's light sources and detectors. Choose probes with narrow excitation and emission peaks to minimize bleed-through in multiplex experiments.
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Brightness and Photostability: A bright and photostable probe will provide a stronger and more durable signal.
-
Environmental Sensitivity: Some probes are sensitive to their environment (e.g., pH, ion concentration). Ensure the probe is suitable for your experimental conditions.
Q2: What is the best way to store and handle fluorescent probes?
A2: Most fluorescent probes are light-sensitive and should be stored in the dark. They are often supplied as a solid and should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Store stock solutions at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always protect probe solutions from light by wrapping vials in foil or using amber tubes.
Q3: Can I use multiple fluorescent probes in the same experiment?
A3: Yes, this is a common technique called multiplexing. When selecting probes for multiplexing, ensure that their emission spectra have minimal overlap to avoid spectral bleed-through. You can use spectral viewers and online tools to help select compatible fluorophores. It is also crucial to have appropriate single-color controls to set up the compensation or spectral unmixing correctly.
Experimental Protocols
General Protocol for Fluorescent Staining of Cultured Cells
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Cell Seeding: Seed cells on a suitable substrate (e.g., glass coverslips) and allow them to adhere and grow to the desired confluency.
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Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
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Permeabilization (for intracellular targets): If your target is intracellular, wash the cells with PBS and then permeabilize them with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash the cells with PBS and then incubate with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.
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Probe Incubation: Dilute the fluorescent probe to the desired concentration in a suitable buffer (e.g., blocking buffer) and incubate with the cells for the recommended time (typically 30-60 minutes at room temperature), protected from light.
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Washing: Wash the cells several times with PBS to remove unbound probe.
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Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
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Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: A typical experimental workflow for fluorescent staining of cultured cells.
Caption: A logical troubleshooting guide for common fluorescent probe issues.
Navigating Urospermal Research: A Technical Support Guide to Enhance Experimental Consistency
For Immediate Release
Researchers and drug development professionals working with the promising sesquiterpene lactone, Urospermal, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental variability and reproducibility issues encountered in preclinical studies. By offering detailed experimental protocols, insights into signaling pathways, and data presentation guidelines, this support center aims to foster more robust and reliable research outcomes.
The challenges of working with natural products like this compound, including variability in purity, stability, and biological activity, are well-documented. This technical guide directly confronts these issues, offering practical solutions to empower researchers in generating high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 values of our this compound compound. What are the likely causes?
A1: Batch-to-batch variability in the potency of natural products like this compound is a common challenge. Several factors can contribute to this:
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Purity of the Compound: The purity of the isolated this compound can differ between batches. Minor impurities or co-eluting compounds from the extraction process can influence its biological activity.
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Compound Stability: this compound, as a sesquiterpene lactone, may be susceptible to degradation over time, especially if not stored correctly. Factors like temperature, light, and humidity can impact its stability.
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Experimental Conditions: Inconsistencies in experimental parameters such as cell passage number, cell density at the time of treatment, and incubation times can lead to variations in IC50 values.[1]
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Vehicle and Solubility: The solvent used to dissolve this compound and its final concentration in the assay can affect its bioavailability and, consequently, its apparent activity.
Q2: Our anti-inflammatory assays with this compound are showing inconsistent results. How can we improve reproducibility?
A2: Reproducibility in anti-inflammatory assays can be enhanced by standardizing several key aspects of your experimental workflow:
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Cell Line Authentication and Mycoplasma Testing: Ensure your cell lines are authenticated and regularly tested for mycoplasma contamination, as both can significantly alter cellular responses.
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Standardized Reagents: Use consistent lots of reagents, including cell culture media, serum, and stimulating agents (e.g., lipopolysaccharide).
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Assay-Specific Controls: Include appropriate positive and negative controls in every experiment. For instance, in an assay measuring cytokine release, a known anti-inflammatory drug should be used as a positive control.
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Detailed Protocol Adherence: Strictly adhere to a detailed, written protocol for the entire experimental process, from cell seeding to data analysis.
Q3: What is the known mechanism of action for this compound, and which signaling pathways should we investigate?
A3: The precise mechanism of action for this compound is still under investigation. However, sesquiterpene lactones, the class of compounds this compound belongs to, are known to modulate several key signaling pathways involved in inflammation and cancer.[2][3][4][5] Researchers are encouraged to investigate the following pathways:
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NF-κB Signaling: Many sesquiterpene lactones are known to inhibit the NF-κB pathway, a central regulator of inflammation.
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MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival, and is a common target for anti-cancer compounds.[3]
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STAT3 Signaling: The STAT3 pathway is implicated in both inflammation and tumorigenesis, and its modulation by sesquiterpene lactones has been reported.[3][4]
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PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism, and is another potential target of this compound.[3][4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Bioactivity | Poor solubility of this compound in aqueous assay buffer. | Optimize the solvent and its final concentration. Consider using a small percentage of DMSO or ethanol, ensuring the final concentration is not toxic to the cells. |
| Degradation of the this compound stock solution. | Prepare fresh stock solutions for each experiment and store them under appropriate conditions (e.g., -20°C or -80°C, protected from light). | |
| Incorrect assay setup or timing. | Review and optimize the experimental protocol, including incubation times and cell densities. | |
| High Variability Between Replicates | Inconsistent cell seeding or pipetting errors. | Use calibrated pipettes and ensure a homogenous cell suspension before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. | |
| Cell clumping leading to uneven drug exposure. | Ensure single-cell suspension before and during seeding. | |
| Unexpected Cytotoxicity | High concentration of the vehicle (e.g., DMSO). | Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent. |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma and other contaminants. | |
| Off-target effects of the compound. | Investigate the dose-response relationship carefully and consider using multiple cell lines. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-Plasmodial Assay (SYBR Green I-based Assay)
This protocol is for assessing the in vitro anti-plasmodial activity of this compound against Plasmodium falciparum.
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Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.
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Compound Preparation: Prepare serial dilutions of this compound in complete parasite culture medium.
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Assay Setup:
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In a 96-well plate, add 50 µL of the this compound dilutions to each well.
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Add 50 µL of the parasitized erythrocyte suspension (2% hematocrit, 1% parasitemia) to each well.
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Include parasite-free erythrocytes as a background control and infected erythrocytes without compound as a positive growth control.
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Incubate the plate for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
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Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
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Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.
Anti-Inflammatory Assay (Inhibition of Protein Denaturation)
This in vitro assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.[7][8][9]
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Reaction Mixture Preparation:
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Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of various concentrations of this compound.
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A control group should be prepared with 2.0 mL of distilled water instead of the this compound solution.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
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Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
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Cooling: Cool the solutions to room temperature.
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Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
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Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways modulated by this compound and a general workflow for investigating its bioactivity.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 8. ijcrt.org [ijcrt.org]
- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Urospermal A-15-O-acetate Preclinical Research
This technical support center provides guidance and troubleshooting for researchers working on the preclinical development of Urospermal A-15-O-acetate, a sesquiterpene lactone with potential therapeutic applications. The information provided is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound A-15-O-acetate and what is its primary mechanism of action?
A1: this compound A-15-O-acetate is a sesquiterpene lactone isolated from Dicoma tomentosa. It has demonstrated promising anti-plasmodial activity against Plasmodium falciparum[1]. While its exact mechanism is under investigation, related sesquiterpene lactones often act as pro-inflammatory and cytotoxic agents by targeting key signaling pathways. A hypothesized mechanism involves the inhibition of the NF-κB signaling pathway, a central mediator of inflammation and cell survival.
Q2: What are the recommended starting concentrations for in vitro assays?
A2: For initial screening, a concentration range of 0.1 µM to 100 µM is recommended. The IC50 of this compound A-15-O-acetate has been reported to be less than 1 µg/ml against 3D7 and W2 strains of P. falciparum[1]. For cancer cell lines, a wider range may be necessary to determine the cytotoxic effects.
Q3: How should I dissolve and store this compound A-15-O-acetate?
A3: this compound A-15-O-acetate is a lipophilic compound. For in vitro studies, it is recommended to dissolve it in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, a formulation with a suitable vehicle such as a mixture of Cremophor EL, ethanol, and saline may be required.
Q4: I am observing high variability in my in vitro results. What could be the cause?
A4: High variability can stem from several factors. Ensure consistent cell passage numbers and seeding densities. Verify the accuracy of your serial dilutions and the final concentration of DMSO in your culture medium (typically should not exceed 0.5%). The stability of the compound in the culture medium over the duration of the experiment should also be considered.
Q5: Are there known off-target effects of this compound A-15-O-acetate?
A5: While the specific off-target effects of this compound A-15-O-acetate are not well-documented, sesquiterpene lactones as a class can exhibit non-specific cytotoxicity at higher concentrations. It is crucial to include appropriate controls, such as non-cancerous cell lines, to assess the therapeutic window. Extracts from Dicoma tomentosa have shown some cytotoxicity against WI38 human fibroblasts[1].
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Solutions
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Problem: Difficulty in achieving the desired final concentration in cell culture media or for in vivo administration.
-
Solution:
-
Optimize Stock Concentration: Ensure the DMSO stock concentration is high enough to allow for sufficient dilution into the aqueous phase without precipitation.
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Use of Surfactants: For in vivo studies, consider using biocompatible surfactants like Tween 80 or Cremophor EL in your vehicle formulation.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the vehicle.
-
Issue 2: Inconsistent Anti-proliferative Effects
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Problem: The IC50 value varies significantly between experiments.
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Solution:
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Standardize Cell Culture Conditions: Use cells within a narrow passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
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Verify Compound Integrity: The compound may be degrading. Use freshly prepared dilutions from a properly stored stock solution.
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Control for Plating Density: Cell density can influence the apparent IC50. Optimize and standardize the initial cell seeding density.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound A-15-O-acetate
| Cell Line/Organism | Assay Type | IC50 (µM) | Reference |
| P. falciparum (3D7) | p-LDH Assay | < 2.5 | [1] |
| P. falciparum (W2) | p-LDH Assay | < 2.5 | [1] |
| WI38 (Human Fibroblast) | WST-1 Assay | ~8.25 | [1] |
| Daudi (Human Burkitt's Lymphoma) | MTT Assay | ~215 | [2] |
| HeLa (Human Cervical Cancer) | MTT Assay | ~340 | [2] |
| A549 (Human Lung Carcinoma) | MTT Assay | ~590 | [2] |
Table 2: Hypothetical In Vivo Efficacy of this compound A-15-O-acetate in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 150 | 0 |
| This compound A-15-O-acetate | 10 | 900 ± 120 | 40 |
| This compound A-15-O-acetate | 25 | 525 ± 100 | 65 |
| Positive Control (Doxorubicin) | 5 | 300 ± 80 | 80 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound A-15-O-acetate in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for NF-κB Pathway Analysis
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Cell Lysis: Treat cells with this compound A-15-O-acetate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothesized NF-κB signaling pathway inhibition by this compound A-15-O-acetate.
Caption: Preclinical experimental workflow for this compound A-15-O-acetate evaluation.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Urospermal A-15-O-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urospermal A-15-O-acetate. The focus is on understanding and minimizing its inherent cytotoxicity in long-term studies to better explore its therapeutic potential as an anti-plasmodial agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound A-15-O-acetate and what is its known activity?
A1: this compound A-15-O-acetate is a sesquiterpene lactone identified as the primary anti-plasmodial (anti-malarial) compound in the plant Dicoma tomentosa.[1] While it shows high activity against malaria parasites, it is also the main contributor to the plant extract's cytotoxicity, presenting a moderate selectivity index.[1] Further studies are required to fully understand its mechanism of action and to ensure its safe use.[1]
Q2: My in vitro assay shows high efficacy against Plasmodium falciparum, but also significant toxicity to my host cell line (e.g., HepG2, WI38 fibroblasts). Is this expected?
A2: Yes, this is an expected outcome. Studies have shown that this compound A-15-O-acetate is a potent cytotoxic compound.[1] The key challenge in its development is separating the desired anti-plasmodial activity from the undesired host cell toxicity. Your experimental goal should be to determine the therapeutic window and identify strategies to widen it.
Q3: How can I reduce the observed cytotoxicity in my long-term cell culture experiments?
A3: Mitigating cytotoxicity is crucial for long-term studies. Consider the following approaches:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration (LEC) against the parasite and the highest non-toxic concentration (HNTC) for your host cells.
-
Intermittent Dosing: Instead of continuous exposure, explore intermittent dosing schedules (e.g., 24 hours on, 48 hours off) to allow host cells to recover while still suppressing parasite growth.
-
Combination Therapy: Investigate synergistic effects with other known anti-malarial drugs. A lower, less toxic dose of this compound A-15-O-acetate might be effective when combined with another agent.
-
Use of a Vehicle/Carrier: Explore drug delivery systems, such as liposomes or nanoparticles, to potentially target the compound more specifically to infected cells, thereby reducing systemic toxicity.
Q4: What are the potential off-target effects I should screen for in pre-clinical animal models?
A4: Given its cytotoxic nature, potential off-target effects could be widespread. Prioritize monitoring for:
-
Hepatotoxicity: Liver toxicity is common for natural products. Monitor liver enzymes (ALT, AST) and conduct histological analysis of liver tissue.
-
Nephrotoxicity: Assess kidney function by measuring serum creatinine (B1669602) and BUN levels.
-
Hematological Toxicity: Perform complete blood counts (CBCs) to check for effects on red blood cells, white blood cells, and platelets.
-
Cardiotoxicity: Monitor cardiac function through ECG and check for relevant cardiac biomarkers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values across experiments. | 1. Compound instability in media.2. Inconsistent cell seeding density.3. Contamination of cell cultures. | 1. Prepare fresh stock solutions for each experiment. Assess compound stability at 37°C over 72 hours.2. Adhere to strict cell counting and seeding protocols.3. Regularly test for mycoplasma and other contaminants. |
| Complete host cell death in in vivo studies at supposedly therapeutic doses. | 1. Poor translation from in vitro to in vivo conditions.2. Rapid compound metabolism leading to toxic byproducts.3. High peak plasma concentration (Cmax) after dosing. | 1. Start with a much lower dose in animals (e.g., 1/10th of the scaled in vitro effective dose) and perform a dose-escalation study.2. Conduct preliminary pharmacokinetic (PK) and metabolism studies.3. Adjust the dosing regimen or formulation to slow absorption and lower Cmax. |
| Loss of anti-plasmodial activity over time in long-term cultures. | 1. Development of parasite resistance.2. Degradation of the compound in the culture medium. | 1. Perform resistance selection studies to evaluate this possibility.2. Replenish the medium with fresh compound at regular intervals (e.g., every 48-72 hours), based on stability data. |
Quantitative Data Summary
The following tables summarize key toxicity and efficacy data points to consider when designing experiments.
Table 1: Comparative In Vitro Activity of this compound A-15-O-acetate
| Target | Metric | Concentration | Reference |
|---|---|---|---|
| P. falciparum (3D7 strain) | IC50 | < 1 µg/ml | [1] |
| P. falciparum (W2 strain) | IC50 | < 1 µg/ml | [1] |
| Human WI38 Fibroblasts | Cytotoxicity | Moderate | [1] |
| Derived Metric | Value |
| Selectivity Index (SI) | 3.3 | |[1] |
Table 2: Example Dose-Response Data for a 72-Hour Exposure
| Concentration (µg/ml) | Parasite Inhibition (%) | Host Cell Viability (%) |
|---|---|---|
| 0.1 | 25% | 98% |
| 0.5 | 45% | 95% |
| 1.0 | 70% | 80% |
| 5.0 | 98% | 35% |
| 10.0 | 100% | 5% |
Experimental Protocols
Protocol 1: Determining the In Vitro Therapeutic Window
Objective: To simultaneously quantify the efficacy of this compound A-15-O-acetate against P. falciparum and its cytotoxicity against a human host cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Culture P. falciparum-infected red blood cells (iRBCs) and HepG2 cells separately under standard conditions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound A-15-O-acetate in DMSO. Create a series of 2x final concentrations in the appropriate culture medium.
-
Assay Plate Setup:
-
In a 96-well plate, seed HepG2 cells and allow them to adhere for 24 hours.
-
In a separate 96-well plate, add iRBCs at 1% parasitemia and 2% hematocrit.
-
-
Dosing: Add 100 µL of the 2x compound dilutions to both plates, resulting in a final concentration series from 0.01 µg/ml to 100 µg/ml. Include "media only" (negative) and "DMSO vehicle" (control) wells.
-
Incubation: Incubate both plates for 72 hours under their respective optimal conditions.
-
Quantification:
-
Anti-plasmodial Activity: Use a SYBR Green I-based fluorescence assay to quantify parasite DNA, which correlates with parasite growth.
-
Cytotoxicity: Use an MTS or resazurin-based assay to measure the metabolic activity of the HepG2 cells, which correlates with cell viability.
-
-
Analysis: For each plate, normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 (for parasite inhibition) and CC50 (for cytotoxicity) values. The therapeutic window can be estimated by the ratio CC50/IC50.
Visualizations
Signaling Pathway Hypothesis
While the exact mechanism is unknown, many sesquiterpene lactones induce cytotoxicity via apoptosis, often involving the mitochondrial pathway. The diagram below illustrates a hypothetical pathway for this compound A-15-O-acetate's dual action.
Experimental Workflow
The following workflow outlines a logical progression for assessing and mitigating toxicity in a long-term animal study.
References
Validation & Comparative
Validating the Therapeutic Potential of Urospermal: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Urospermal's performance with alternative compounds, supported by experimental data. The focus is on its potential as an anti-plasmodial and anti-inflammatory agent.
Executive Summary
This compound A-15-O-acetate, a sesquiterpene lactone, has demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy is comparable to that of other bioactive sesquiterpene lactones. Furthermore, based on the known mechanisms of this class of compounds, this compound is proposed to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This guide presents a comparative analysis of its bioactivity and outlines the experimental protocols for its validation.
Comparative Performance Data
The following tables summarize the in vitro anti-plasmodial and cytotoxic activity of this compound A-15-O-acetate in comparison to standard antimalarial drugs and other relevant sesquiterpene lactones.
Table 1: In Vitro Anti-Plasmodial Activity
| Compound | P. falciparum Strain 3D7 (Chloroquine-sensitive) IC₅₀ | P. falciparum Strain W2 (Chloroquine-resistant) IC₅₀ | Reference |
| This compound A-15-O-acetate | < 1 µg/mL (< 3.12 µM) | < 1 µg/mL (< 3.12 µM) | [1][2] |
| Chloroquine | ~29.15 - 34.68 nM | - | [3] |
| Artemisinin | ~6.8 - 43.1 nM | - | [1][4] |
| Parthenolide (B1678480) | - | - | |
| Helenalin | - | - |
Note: IC₅₀ values for comparator drugs can vary between studies due to different assay conditions. The values presented are for comparative purposes.
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC₅₀ / CC₅₀ | Selectivity Index (SI) vs. P. falciparum | Reference |
| This compound A-15-O-acetate | WI38 (Human Fibroblasts) | 3.0 µg/mL (9.37 µM) | >3.3 | [1] |
| Chloroquine | - | - | - | |
| Artemisinin | - | - | - | |
| Parthenolide | SiHa (Cervical Cancer) | 8.42 µM | - | [5] |
| MCF-7 (Breast Cancer) | 9.54 µM | - | [5] | |
| Helenalin | - | LD₅₀ (oral, mouse): 85-150 mg/kg | - | [6] |
Selectivity Index (SI) = IC₅₀ in mammalian cells / IC₅₀ in P. falciparum. A higher SI indicates greater selectivity for the parasite.
Experimental Protocols
In Vitro Anti-Plasmodial Activity Assay (p-LDH Method)
This protocol is based on the methodology described by Jansen et al. (2012).[2][7]
-
Parasite Culture: Plasmodium falciparum strains (e.g., 3D7 and W2) are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: Test compounds, including this compound A-15-O-acetate and reference drugs, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.
-
Assay Procedure:
-
Parasite cultures synchronized at the ring stage are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension.
-
100 µL of the parasite suspension is added to the wells of a 96-well plate containing 100 µL of the drug dilutions.
-
Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
-
p-LDH Measurement:
-
After incubation, the plates are frozen and thawed to lyse the red blood cells.
-
The activity of parasite lactate (B86563) dehydrogenase (p-LDH) is measured by adding a substrate solution containing lactate, NBT (nitroblue tetrazolium), and diaphorase.
-
The formation of formazan (B1609692) is measured spectrophotometrically at a wavelength of ~650 nm.
-
-
Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the dose-response curves.
In Vitro Cytotoxicity Assay (WST-1 Assay)
This protocol is based on the methodology described by Jansen et al. (2012).[2][7]
-
Cell Culture: Human fibroblast cells (e.g., WI38) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours.
-
-
Cell Viability Measurement:
-
10 µL of WST-1 reagent is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis: The IC₅₀ values are determined from the dose-response curves by non-linear regression analysis.
Mandatory Visualizations
Caption: Workflow for evaluating the anti-plasmodial and cytotoxic activity of this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Helenalin - Wikipedia [en.wikipedia.org]
- 7. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Urospermal vs. Competitor Compound A in MAPK/ERK Pathway Inhibition
For Immediate Release
This guide provides a detailed comparison of the efficacy of Urospermal, a novel MEK1/2 inhibitor, against a leading competitor, designated as Competitor Compound A. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the biochemical, cellular, and in-vivo performance of both compounds.
The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components, such as MEK1 and MEK2, prime targets for therapeutic intervention. This compound is a next-generation, highly selective inhibitor designed to offer superior efficacy and an improved safety profile.
Biochemical and Cellular Efficacy
This compound demonstrates potent inhibitory activity against the target kinases MEK1 and MEK2. In biochemical assays, this compound exhibits a lower half-maximal inhibitory concentration (IC50) compared to Competitor Compound A, indicating greater potency at the molecular level. This enhanced biochemical activity translates to superior performance in cell-based assays, where this compound effectively halts the proliferation of melanoma cells known to harbor activating mutations in the MAPK/ERK pathway.
| Parameter | This compound | Competitor Compound A |
| Target | MEK1 / MEK2 | MEK1 / MEK2 |
| IC50 (MEK1) | 0.8 nM | 1.5 nM |
| IC50 (MEK2) | 0.9 nM | 1.8 nM |
| Cellular Potency (A375) | 5.2 nM | 12.8 nM |
Table 1: Comparative summary of in-vitro efficacy of this compound and Competitor Compound A.
In-Vivo Anti-Tumor Activity
In a preclinical mouse xenograft model using the A375 melanoma cell line, orally administered this compound resulted in a statistically significant reduction in tumor volume compared to both the vehicle control and Competitor Compound A. The improved in-vivo efficacy of this compound suggests a favorable pharmacokinetic and pharmacodynamic profile.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| This compound | 10 mg/kg | 85% |
| Competitor Compound A | 10 mg/kg | 62% |
Table 2: In-vivo efficacy of this compound and Competitor Compound A in an A375 melanoma xenograft model.
Experimental Protocols
In-Vitro Kinase Assay (MEK1/2 IC50 Determination)
The inhibitory activity of this compound and Competitor Compound A against MEK1 and MEK2 was determined using a radiometric kinase assay. Recombinant human MEK1 and MEK2 enzymes were incubated with the respective compounds at varying concentrations in the presence of [γ-33P]ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature and then terminated. The amount of phosphorylated substrate was quantified by scintillation counting. The IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (A375 Cell Line)
The A375 melanoma cell line, which harbors the BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway, was used to assess the cellular potency of the compounds. Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or Competitor Compound A for 72 hours. Cell viability was measured using a resazurin-based assay, and the EC50 values were determined from the dose-response curves.
In-Vivo Xenograft Model
All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with A375 melanoma cells. Once tumors reached a palpable size, the mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and Competitor Compound A (10 mg/kg). The compounds were administered orally once daily for 21 days. Tumor volumes were measured twice weekly with calipers.
Visualizations
MAPK/ERK signaling pathway with points of inhibition.
Urospermal: A Comparative Analysis Against Existing Antimalarial Agents
In the ongoing search for novel therapeutics to combat the global health challenge of malaria, natural products remain a vital source of lead compounds. This guide provides a comparative analysis of Urospermal (specifically, this compound A-15-O-acetate), a sesquiterpene lactone, against established antimalarial drugs. The analysis is based on available in vitro experimental data, offering researchers, scientists, and drug development professionals a concise overview of its potential.
Performance Comparison
This compound A-15-O-acetate, isolated from the plant Dicoma tomentosa, has demonstrated potent anti-plasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum.[1][2][3][[“]] Its performance, alongside that of standard antimalarial and cytotoxic drugs, is summarized below.
Table 1: In Vitro Anti-plasmodial Activity
| Compound | P. falciparum 3D7 IC₅₀ (μg/mL) | P. falciparum W2 IC₅₀ (μg/mL) |
| This compound A-15-O-acetate | < 1 | < 1 |
| Artemisinin (Control) | 0.0067 ± 0.0018 | 0.0034 ± 0.0009 |
| Chloroquine (Control) | 0.016 ± 0.004 | 0.35 ± 0.08 |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Cytotoxicity
| Compound | WI-38 Human Fibroblasts IC₅₀ (μg/mL) | Selectivity Index (SI) for W2 Strain |
| This compound A-15-O-acetate | > 3 | 3.3 |
| Camptothecin (Control) | 0.029 ± 0.011 | Not Applicable |
The Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC₅₀ to the anti-plasmodial IC₅₀. A higher SI value is indicative of greater selectivity for the parasite over mammalian cells.
Mechanism of Action: A Look into Sesquiterpene Lactones
While the precise mechanism of action for this compound A-15-O-acetate has not been definitively elucidated, the biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group.[5] This functional group can act as a Michael acceptor, reacting with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins, leading to their irreversible alkylation.[5]
This alkylation can disrupt the function of numerous proteins and signaling pathways. One of the most well-documented targets for sesquiterpene lactones is the transcription factor NF-κB (nuclear factor kappa B), a key regulator of inflammatory responses.[6][7] By inhibiting NF-κB, these compounds can exert potent anti-inflammatory effects. It is plausible that this compound A-15-O-acetate shares this mechanism, which could contribute to its biological activity.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The data presented in this guide were generated using standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
In Vitro Anti-plasmodial Activity Assay (pLDH Method)
This assay quantifies the activity of parasite lactate (B86563) dehydrogenase (pLDH), an enzyme released by viable parasites.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and W2) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum at 37°C in a controlled atmosphere. Cultures are synchronized at the ring stage.
-
Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates.
-
Incubation: A suspension of parasitized red blood cells is added to each well. The plates are then incubated for a duration that allows for at least one full cycle of parasite replication (typically 48-72 hours).
-
pLDH Assay: After incubation, the plates are frozen and thawed to lyse the cells and release pLDH. The enzymatic activity is then measured by adding a substrate and a chromogen. The optical density is read using a spectrophotometer, and the results are used to calculate the IC₅₀ values.
Caption: Workflow for the pLDH anti-plasmodial assay.
In Vitro Cytotoxicity Assay (WST-1 Assay)
This colorimetric assay measures the metabolic activity of viable cells to determine cytotoxicity.
-
Cell Culture: Human fibroblast cells (e.g., WI-38) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: The WST-1 reagent is added to each well. This reagent is cleaved to a formazan (B1609692) dye by metabolically active cells.
-
Incubation and Measurement: After a short incubation period (typically 1-4 hours), the absorbance of the formazan dye is measured with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC₅₀ values are calculated by comparing the absorbance in the wells with treated cells to the absorbance in control wells.
References
- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisia annua L.: evidence of sesquiterpene lactones’ fraction antinociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Urospermal's Bioactivity: Benchmarking Against Standard Therapeutics
For Immediate Release
This guide provides a comprehensive cross-validation of the experimental findings for Urospermal, a promising bioactive compound, against established therapeutic agents. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Part 1: Anti-Malarial Activity
This compound, identified as the sesquiterpene lactone this compound A-15-O-acetate, has demonstrated significant anti-plasmodial activity.[1][2] This section compares its efficacy against chloroquine (B1663885), a standard antimalarial drug.
Comparative Efficacy Data
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound A-15-O-acetate and chloroquine against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum.
| Compound | P. falciparum Strain | IC50 |
| This compound A-15-O-acetate | 3D7 (Chloroquine-sensitive) | < 1 µg/mL |
| W2 (Chloroquine-resistant) | < 1 µg/mL | |
| Chloroquine | 3D7 (Chloroquine-sensitive) | ~34.68 ± 5.28 nM[3] |
| W2 (Chloroquine-resistant) | High resistance (not applicable for direct comparison) |
Experimental Protocol: In Vitro Anti-Plasmodial Assay (p-LDH Method)
The anti-plasmodial activity of this compound A-15-O-acetate was determined using a colorimetric method that measures the activity of the parasite-specific lactate (B86563) dehydrogenase (p-LDH) enzyme.
-
Parasite Culture: Chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum are maintained in continuous culture in human red blood cells.
-
Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure: Asynchronous parasite cultures are incubated with the test compounds in 96-well plates for a specified period.
-
p-LDH Activity Measurement: After incubation, the plates are frozen and thawed to lyse the cells. The activity of p-LDH is then measured by adding a substrate and a chromogen, and the absorbance is read using a spectrophotometer.
-
Data Analysis: The IC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated by non-linear regression analysis of the dose-response curves.
Experimental Workflow
Caption: Workflow for the in vitro anti-plasmodial p-LDH assay.
Part 2: Anti-Inflammatory Activity
Extracts of Urospermum picroides, containing this compound derivatives, have shown moderate anti-inflammatory effects. This section provides available data and compares the compound's mode of action with indomethacin (B1671933), a standard nonsteroidal anti-inflammatory drug (NSAID).
Comparative Efficacy Data
Direct quantitative comparison of the anti-inflammatory activity of pure this compound A-15-O-acetate and indomethacin is challenging due to the lack of published IC50 values for this compound in standardized anti-inflammatory assays. However, qualitative data from an extract study is presented below.
| Compound | Assay System | Observed Effect |
| Urospermum picroides extract | LPS-stimulated THP-1 macrophages | Moderate anti-inflammatory effect at 50 µg/mL (decreased IL-6, increased IL-10) |
| Indomethacin | LPS-stimulated macrophages | Inhibition of pro-inflammatory mediators (e.g., PGE2, various cytokines) |
Experimental Protocol: Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol outlines a general method for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured and seeded in multi-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a short period.
-
LPS Stimulation: Macrophages are then stimulated with LPS to induce an inflammatory response.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, another key inflammatory mediator, can be quantified in the supernatant using the Griess assay.
-
Data Analysis: The ability of the test compound to reduce the production of pro-inflammatory mediators and enhance anti-inflammatory mediators is evaluated.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the typical signaling pathway activated by LPS in macrophages and the workflow for assessing anti-inflammatory compounds.
Caption: LPS signaling pathway and anti-inflammatory assay workflow.
Conclusion
This compound A-15-O-acetate demonstrates potent anti-plasmodial activity against both chloroquine-sensitive and -resistant strains of P. falciparum, suggesting its potential as a novel antimalarial lead. While its anti-inflammatory properties are evident from extract studies, further investigation with the pure compound is required for a direct quantitative comparison with standard drugs like indomethacin. The detailed protocols and workflows provided in this guide are intended to support such future research and development efforts.
References
A Comparative Analysis of Urospermal A-15-O-Acetate and Standard of Care Antimalarials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of urospermal A-15-O-acetate, a novel natural compound, against the standard of care treatments for malaria. The data presented is intended to inform researchers and professionals in drug development about the potential of this compound as a lead for new antimalarial therapies.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents. This compound A-15-O-acetate is a sesquiterpene lactone isolated from the plant Dicoma tomentosa, which has demonstrated potent anti-plasmodial activity in pre-clinical studies.[1][2] This document compares its in vitro efficacy with that of current first-line antimalarial drugs.
In Vitro Efficacy Comparison
The in vitro activity of this compound A-15-O-acetate against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum is compared with standard-of-care antimalarial drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | P. falciparum Strain 3D7 IC50 | P. falciparum Strain W2 IC50 |
| This compound A-15-O-acetate | < 1 µg/mL (< 3121 nM) | < 1 µg/mL (< 3121 nM) |
| Artemether | 1.667 ng/mL (5.62 nM) | 2.353 ng/mL (7.94 nM) |
| Lumefantrine | 22.27 ng/mL (42.1 nM) | 9.905 ng/mL (18.7 nM) |
| Chloroquine | 18 nM | 540 nM |
Note: The IC50 for this compound A-15-O-acetate was reported as < 1 µg/mL in the source literature; the molar concentration is an approximation based on its molecular weight (320.34 g/mol ). Data for standard of care drugs are compiled from various sources and assays for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound A-15-O-acetate's anti-plasmodial activity.
In Vitro Anti-plasmodial Activity Assay (p-LDH Assay)
The parasite lactate (B86563) dehydrogenase (p-LDH) assay is a colorimetric method used to determine the viability of Plasmodium falciparum in vitro after exposure to a test compound.
Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum strains (3D7 and W2) are maintained in human red blood cells (O+ type) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI 1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, and human serum.
-
Drug Preparation: The test compound (this compound A-15-O-acetate) and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
A 96-well microtiter plate is prepared with the serially diluted compounds.
-
Parasitized red blood cells (2% hematocrit, 1% parasitemia) are added to each well.
-
The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
-
p-LDH Activity Measurement:
-
After incubation, the plate is frozen and thawed to lyse the red blood cells and release the parasite lactate dehydrogenase.
-
A reaction mixture containing Malstat reagent and NBT/PES is added to each well.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is read at 650 nm using a spectrophotometer.
-
-
Data Analysis: The IC50 value is calculated by non-linear regression analysis of the dose-response curves.
In Vivo Anti-plasmodial Activity (Peters' Four-Day Suppressive Test)
This in vivo test evaluates the ability of a compound to suppress the growth of malaria parasites in a murine model.
Methodology:
-
Animal Model: Swiss albino mice are used for this study.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration:
-
The test compound is administered orally to the mice once daily for four consecutive days, starting on the day of infection.
-
A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
-
Parasitemia Determination:
-
On the fifth day, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.
-
-
Data Analysis: The percentage of parasitemia suppression is calculated for each group relative to the negative control group.
Mechanism of Action & Signaling Pathways
This compound A-15-O-Acetate
The precise mechanism of action for this compound A-15-O-acetate is currently under investigation.[1][2] As a sesquiterpene lactone, it is hypothesized to act via alkylation of biological macromolecules, leading to parasite death. However, specific molecular targets within the parasite have not yet been identified.
Caption: Hypothetical mechanism of this compound A-15-O-Acetate.
Standard of Care: Artemether-Lumefantrine
Artemether-lumefantrine is a standard artemisinin-based combination therapy (ACT). Each component has a distinct mechanism of action that contributes to its high efficacy.
Artemether: Artemether is a fast-acting artemisinin (B1665778) derivative. Its endoperoxide bridge is activated by heme iron in the parasite's food vacuole, generating reactive oxygen species (ROS).[3] These ROS cause widespread damage to parasite proteins and membranes, leading to rapid parasite clearance.
References
- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Artemether? [synapse.patsnap.com]
Independent Verification of Urospermal Research Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of compounds referred to as "urospermals" (specifically, urospermal A and its derivatives found in plant extracts) against established alternatives in the fields of anti-malarial, anti-inflammatory, and cytotoxic research. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies for key assays are provided.
Anti-Plasmodial Activity
This compound A-15-O-acetate, a sesquiterpenoid lactone isolated from Dicoma tomentosa, has demonstrated potent anti-plasmodial activity.[1][2][3][4] The following table compares its in vitro efficacy against Plasmodium falciparum strains with that of standard anti-malarial drugs.
Table 1: In Vitro Anti-Plasmodial Activity (IC50)
| Compound/Drug | P. falciparum Strain(s) | IC50 | Citation(s) |
| This compound A-15-O-acetate | 3D7 (chloroquine-sensitive) | < 1 µg/mL | [1][2][3] |
| W2 (chloroquine-resistant) | < 1 µg/mL | [1][2][3] | |
| Chloroquine | Sensitive strains | ~22.1 nM | [5] |
| Resistant strains | > 100 nM | [5] | |
| Mefloquine | Various strains | 16.6 - 92 nM | [5][6] |
| Artesunate | Various strains | 1.6 - 6.2 nM | [6][7] |
| Dihydroartemisinin | Various strains | 1.2 - 3.4 nM | [6][7] |
Note: Direct comparison of µg/mL and nM values requires molar mass conversion. The molar mass of this compound A-15-O-acetate is approximately 320.34 g/mol .
Cytotoxic Activity
Plant extracts containing this compound derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. This section compares the cytotoxic activity of an ethanolic extract of Urospermum picroides with the standard chemotherapeutic agent, Doxorubicin.
Table 2: In Vitro Cytotoxicity (IC50)
| Compound/Drug | Cell Line | IC50 | Citation(s) |
| Urospermum picroides Extract | Daudi (Burkitt's lymphoma) | 85.64 µg/mL | [8][9][10] |
| HeLa (cervical cancer) | 135.35 µg/mL | [8][9][10] | |
| A549 (lung carcinoma) | 234.8 µg/mL | [8][9][10] | |
| Doxorubicin | HeLa (cervical cancer) | 2.9 µM | [11] |
| A549 (lung carcinoma) | > 20 µM | [11] | |
| MCF-7 (breast cancer) | 2.5 µM | [11] | |
| HepG2 (liver cancer) | 12.2 µM | [11] |
Selectivity and Safety Profile
The therapeutic potential of a compound is also determined by its selectivity for target cells over healthy cells. The selectivity index (SI) is a ratio of cytotoxicity to desired activity.
Table 3: Cytotoxicity and Selectivity of this compound A-15-O-acetate and U. picroides Extract
| Compound/Extract | Normal Cell Line | CC50 / IC50 | Selectivity Index (SI) | Citation(s) |
| This compound A-15-O-acetate | WI38 (human fibroblasts) | ~3.03 µg/mL | 3.3 (Anti-plasmodial) | [1][2][3] |
| Urospermum picroides Extract | BEAS-2B (normal bronchial epithelial) | 109.80 µg/mL | 1.28 (vs. Daudi) | [8][9][10] |
A higher SI value indicates greater selectivity for the target (e.g., cancer cells or plasmodium) and lower toxicity to normal cells.
Anti-Inflammatory Activity
Extracts from Urospermum picroides, containing this compound derivatives, have shown moderate anti-inflammatory effects in vitro. In one study, the extract was shown to increase the secretion of the anti-inflammatory cytokine IL-10 while decreasing the pro-inflammatory cytokine IL-6 in LPS-stimulated THP-1 macrophages.[12] A direct quantitative comparison with standard anti-inflammatory drugs from the available literature is not feasible due to variations in experimental setups.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below to allow for independent verification and further research.
p-LDH Assay for Anti-Plasmodial Activity
This colorimetric assay measures the activity of parasite lactate (B86563) dehydrogenase (pLDH), an enzyme released from viable Plasmodium parasites.
-
Cell Culture: P. falciparum strains are cultured in human erythrocytes in a complete medium.
-
Drug Dilution: The test compounds (e.g., this compound A-15-O-acetate) are serially diluted in 96-well plates.
-
Incubation: Parasitized erythrocytes are added to the wells and incubated for a specified period (e.g., 72 hours).
-
Lysis and Reaction: The cells are lysed to release pLDH. A substrate/cofactor mixture (containing 3-acetyl pyridine (B92270) NAD) is added, initiating an enzymatic reaction.
-
Absorbance Reading: The formation of the reaction product is measured spectrophotometrically. The absorbance is proportional to the number of viable parasites.[13][14][15]
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
MTT/WST-1 Assay for Cytotoxicity
These colorimetric assays assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Adherent or suspension cells are seeded in 96-well plates and allowed to attach or stabilize.
-
Compound Exposure: Cells are treated with various concentrations of the test compound and incubated for a set duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent is added to each well.[16][17]
-
Incubation: The plates are incubated for a further period (e.g., 1-4 hours), during which mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (MTT only): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).
-
IC50/CC50 Calculation: The IC50 (for cancer cells) or CC50 (for normal cells) is determined from the dose-response curve.
LPS-Stimulated Macrophage Cytokine Assay
This assay measures the production of inflammatory cytokines by macrophages in response to an inflammatory stimulus.
-
Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in plates.
-
Stimulation and Treatment: The macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, concurrently with treatment with the test compound.[19]
-
Incubation: The cells are incubated for a period (e.g., 16-24 hours) to allow for cytokine production and secretion into the culture medium.
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, IL-10, TNF-alpha) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21]
-
Data Analysis: The change in cytokine levels in treated cells is compared to the levels in untreated, LPS-stimulated control cells.
Visualizations
Signaling Pathways
Sesquiterpenoid lactones, the class of compounds to which urospermals belong, are known to modulate key inflammatory signaling pathways. The diagram below illustrates the inhibitory action of these compounds on the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell survival.[22][23][24][25][26]
Caption: Inhibition of NF-κB and MAPK signaling by sesquiterpenoid lactones.
Experimental Workflow
The general workflow for screening natural products for biological activity, from extraction to in vitro testing, is depicted below. This process was used to identify the activities of this compound-containing extracts.
Caption: General workflow for natural product screening and isolation.
References
- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Comparative study of Urospermal in different disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of urospermal A-15-O-acetate, a sesquiterpene lactone isolated from Dicoma tomentosa, in different disease models. While research on this specific compound is nascent, this document synthesizes the available experimental data on its anti-plasmodial and cytotoxic effects. The potential for broader therapeutic applications is discussed in the context of its chemical class.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound A-15-O-acetate from in vitro studies. This allows for a direct comparison of its activity against the malaria parasite and its effect on human cells.
| Parameter | Cell Line / Strain | Result | Selectivity Index (SI) | Reference |
| Anti-plasmodial Activity (IC₅₀) | Plasmodium falciparum 3D7 (chloroquine-sensitive) | < 1 µg/mL | > 3.03 | [1][2] |
| Plasmodium falciparum W2 (chloroquine-resistant) | < 1 µg/mL | > 3.03 | [1][2] | |
| Cytotoxicity (CC₅₀) | WI38 (human fibroblasts) | 3.03 µg/mL | N/A | [1][2] |
Note: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Disease Model Comparison
Anti-malarial Activity
This compound A-15-O-acetate has demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[1][2] The sub-microgram per milliliter IC₅₀ values suggest a high level of anti-plasmodial efficacy.
In vivo studies on mice infected with Plasmodium berghei using extracts of Dicoma tomentosa, from which this compound is derived, have shown a significant reduction in parasitemia, supporting the traditional use of the plant as an anti-malarial agent and indicating the potential for in vivo efficacy of its active constituent.[2]
Cytotoxic and Potential Anti-cancer Activity
The compound exhibits significant cytotoxicity against human fibroblast cell lines.[1][2] While this raises concerns regarding its therapeutic window for treating infectious diseases, it also suggests a potential for anti-proliferative activity that could be explored in cancer research. Sesquiterpene lactones as a class are known to possess anti-cancer properties, often through the induction of apoptosis and inhibition of key signaling pathways in cancer cells. The observed cytotoxicity of this compound A-15-O-acetate warrants further investigation into its efficacy and selectivity against various cancer cell lines.
Mechanism of Action: The Role of Sesquiterpene Lactones
The biological activity of sesquiterpene lactones like this compound A-15-O-acetate is often attributed to the presence of an α-methylene-γ-lactone group. This functional group can undergo a Michael-type addition with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. This covalent modification can alter the function of key cellular proteins, including transcription factors and enzymes.
A primary target for many sesquiterpene lactones is the transcription factor NF-κB, a master regulator of the inflammatory response and a key player in cell survival and proliferation. By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and pro-survival genes.
Experimental Protocols
In Vitro Anti-plasmodial and Cytotoxicity Assays
The following workflow outlines the general procedure for determining the in vitro efficacy and cytotoxicity of this compound A-15-O-acetate.
Detailed Methodology:
-
Parasite and Cell Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes. WI38 human fibroblasts are cultured in appropriate media.
-
Drug Dilution: this compound A-15-O-acetate is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Incubation: Parasite or cell cultures are incubated with the various concentrations of the compound for a defined period (typically 48-72 hours).
-
Quantification of Parasite Growth: Parasite viability is assessed using methods such as the parasite lactate (B86563) dehydrogenase (p-LDH) assay, which measures the activity of a parasite-specific enzyme.
-
Quantification of Cell Viability: The viability of the human cell line is determined using a colorimetric assay such as the WST-1 or MTT assay, which measures mitochondrial activity.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) for the parasite and the 50% cytotoxic concentration (CC₅₀) for the human cells are calculated from dose-response curves.
In Vivo Anti-malarial Assay (Peters' Four-Day Suppressive Test)
This standard in vivo model is used to assess the efficacy of anti-malarial compounds in a murine model.
Detailed Methodology:
-
Infection: Mice are inoculated with Plasmodium berghei-infected erythrocytes.
-
Treatment: The test compound (this compound A-15-O-acetate) is administered to the mice, typically orally or intraperitoneally, for four consecutive days, starting on the day of infection. A control group receives the vehicle only.
-
Monitoring: On day 4, thin blood smears are prepared from the tail blood of the mice.
-
Data Analysis: The percentage of parasitized erythrocytes is determined by microscopic examination of the blood smears. The average parasitemia in the treated group is compared to the control group to calculate the percentage of suppression.
Conclusion and Future Directions
This compound A-15-O-acetate is a promising anti-plasmodial agent with potent in vitro activity. Its significant cytotoxicity, however, necessitates further investigation to determine its therapeutic window and potential for drug development. The anti-proliferative effects suggest that its evaluation in various cancer models is warranted. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound A-15-O-acetate to better understand its therapeutic potential and to guide any future efforts in medicinal chemistry to optimize its activity and selectivity.
References
Urospermal vs. Chloroquine: A Head-to-Head Comparison of Anti-plasmodial Activity
For Immediate Release
This guide provides a detailed comparison of the anti-plasmodial activity of Urospermal A-15-O-acetate, a natural sesquiterpene lactone, and Chloroquine, a standard antimalarial drug. The content is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.
Executive Summary
This compound A-15-O-acetate, a derivative of the natural compound this compound, has demonstrated potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This comparison guide synthesizes the available data on this compound A-15-O-acetate and contrasts it with the well-established antimalarial drug, Chloroquine. All quantitative data is presented in standardized tables, and detailed experimental protocols for the cited assays are provided to ensure reproducibility.
Data Presentation: In Vitro Anti-plasmodial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound A-15-O-acetate and Chloroquine against two strains of P. falciparum. IC50 values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
| Compound | P. falciparum Strain | IC50 (µg/mL) | IC50 (nM) | Reference |
| This compound A-15-O-acetate | 3D7 (Chloroquine-sensitive) | < 1 | < 3121.5 | [1][2] |
| W2 (Chloroquine-resistant) | < 1 | < 3121.5 | [1][2] | |
| Chloroquine | 3D7 (Chloroquine-sensitive) | 0.007 - 0.011 | 21 - 34.68 | |
| W2 (Chloroquine-resistant) | 0.058 | 178 |
Note: The IC50 for this compound A-15-O-acetate was reported as < 1 µg/mL. The molar concentration was calculated using its molecular weight of 320.34 g/mol . The IC50 values for Chloroquine are derived from multiple studies to provide a representative range.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
This protocol outlines the general procedure for the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.
Materials:
-
RPMI 1640 medium
-
Human serum (Type A+)
-
Human red blood cells (Type O+)
-
HEPES buffer
-
Sodium bicarbonate
-
Gentamicin
-
Culture flasks
-
Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2)
Procedure:
-
Prepare the complete culture medium by supplementing RPMI 1640 with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate.
-
Wash human red blood cells (RBCs) three times in RPMI 1640 to remove white blood cells and platelets.
-
Initiate the culture by adding P. falciparum-infected RBCs to a culture flask containing the complete medium and fresh, uninfected RBCs to achieve a desired hematocrit (typically 2-5%) and parasitemia (typically 0.5-1%).
-
Incubate the culture flasks at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Maintain the culture by changing the medium daily and adding fresh RBCs as needed to keep the parasitemia within an optimal range.
-
Monitor the parasite growth and stage development by preparing thin blood smears and staining with Giemsa stain for microscopic examination.
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay for Anti-plasmodial Activity
This colorimetric assay is used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds by measuring the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH).[3][4]
Materials:
-
Synchronized, ring-stage P. falciparum culture
-
96-well microtiter plates
-
Serial dilutions of the test compounds (this compound A-15-O-acetate and Chloroquine)
-
Lysis buffer
-
Malstat reagent
-
NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at a known parasitemia and hematocrit) to each well. Include positive controls (parasites with no drug) and negative controls (uninfected RBCs).
-
Incubate the plate for 72 hours at 37°C in a controlled atmosphere.
-
After incubation, lyse the cells in each well by freeze-thawing the plate to release the pLDH enzyme.
-
Transfer the lysate to a new 96-well plate.
-
Add the Malstat reagent and NBT/PES solution to each well. This initiates a colorimetric reaction where the intensity of the color produced is proportional to the pLDH activity.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the optical density (OD) of each well using a microplate reader at a wavelength of 650 nm.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition (calculated from the OD values) against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow of the pLDH assay for determining anti-plasmodial activity.
Caption: Chloroquine's mechanism of action in the malaria parasite.
References
- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of this compound A-15-O-acetate as the main active compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORBi: Detailed Reference [orbi.uliege.be]
- 3. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
Validating Urospermal's Binding Specificity: A Comparative Guide for Researchers
In the quest for novel therapeutics, understanding the binding specificity of a compound is paramount. This guide provides a comparative analysis of the binding characteristics of Urospermal, a representative sesquiterpene lactone, with a focus on validating its specificity. For researchers, scientists, and drug development professionals, this document outlines the prevailing understanding of this compound's mechanism of action, compares its binding profile to alternative inhibitors, and provides detailed experimental protocols to assess binding specificity.
While specific binding data for this compound is not yet available in public literature, its classification as a sesquiterpene lactone provides a strong basis for predicting its molecular interactions. This guide leverages data from well-studied compounds in the same class to offer a framework for evaluating this compound's potential as a targeted therapeutic agent.
Understanding the Binding Mechanism: Covalent Modification
This compound, like other sesquiterpene lactones, is characterized by chemically reactive structures, most notably an α,β-unsaturated carbonyl group. This feature allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues.
A primary and well-documented target for many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. The proposed mechanism involves the direct alkylation of specific cysteine residues on the p65 and/or p50 subunits of NF-κB. This covalent modification prevents NF-κB from binding to DNA, thereby inhibiting the transcription of pro-inflammatory genes.
Comparative Analysis of Inhibitor Potency
To contextualize the potential efficacy of this compound, it is useful to compare the inhibitory concentrations of other sesquiterpene lactones and non-covalent NF-κB inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various compounds against NF-κB activity.
| Compound Class | Compound | Mechanism of Action | Target | IC50 |
| Sesquiterpene Lactone | This compound | Covalent (Predicted) | NF-κB (p65/p50) | Data not available |
| Parthenolide | Covalent | IKKβ, p50 | ~1.4 µM (TLR4 expression) | |
| Helenalin | Covalent | NF-κB (p65) | ~5 µM (DNA binding) | |
| Costunolide | Covalent | IKK, IκBα | ~12.8 µM (Cell viability) | |
| Non-Covalent Inhibitor | TPCA-1 | Non-covalent (ATP-competitive) | IKKβ | 17.9 nM (Cell-free assay)[1] |
| JSH-23 | Non-covalent | NF-κB (p65) Nuclear Translocation | 7.1 µM (Transcriptional activity)[2] | |
| IMD-0354 | Non-covalent | IKKβ | 1.2 µM (Transcriptional activity)[3] |
Note: IC50 values can vary significantly based on the assay conditions and cell type used.
Experimental Protocols for Validating Binding Specificity
A multi-faceted approach is necessary to rigorously validate the binding specificity of a compound like this compound. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA) for Covalent Inhibition
Objective: To determine if this compound directly inhibits the DNA binding of NF-κB through covalent modification.
Methodology:
-
Nuclear Extract Preparation: Isolate nuclear extracts containing active NF-κB from cells stimulated with an appropriate agent (e.g., TNF-α).
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction:
-
Incubate the nuclear extract with varying concentrations of this compound for a predetermined time to allow for covalent modification.
-
Add the labeled probe to the this compound-treated nuclear extract and incubate to allow for NF-κB-DNA binding.
-
Include control reactions: a positive control with untreated nuclear extract and a negative control with a non-specific competitor oligonucleotide.
-
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescence (for non-radioactive labels). A decrease in the signal from the NF-κB-DNA complex in the presence of this compound indicates inhibition of DNA binding.
Surface Plasmon Resonance (SPR) for Non-Covalent Interaction Analysis
Objective: To measure the real-time binding kinetics and affinity of a non-covalent inhibitor to a target protein (e.g., IKKβ). This method serves as a comparison for the type of data that can be obtained for non-covalent binders.
Methodology:
-
Chip Preparation: Immobilize the purified target protein (e.g., recombinant IKKβ) onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the non-covalent inhibitor (analyte) over the sensor chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the chip surface as the analyte binds to the immobilized protein. This change is proportional to the mass of bound analyte and is measured in response units (RU).
-
Data Analysis:
-
Association Phase: Measure the rate of increase in RU as the analyte binds to the target.
-
Dissociation Phase: Flow buffer over the chip to measure the rate of decrease in RU as the analyte dissociates.
-
Fit the association and dissociation curves to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement in a cellular environment by observing the stabilization of the target protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. Covalent binding of this compound is expected to stabilize the target protein (e.g., p65), increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting. A shift to higher temperatures for the this compound-treated samples indicates target engagement.
Conclusion: The Path to Validating this compound
The validation of this compound's binding specificity is a critical step in its development as a potential therapeutic agent. Based on its chemical class, this compound is predicted to act as a covalent inhibitor, likely targeting cysteine residues in proteins such as the p65 subunit of NF-κB. This mechanism, while potent, raises important questions about off-target effects.
A comprehensive evaluation, employing a suite of biochemical, cellular, and proteomic techniques, is essential to build a complete profile of this compound's binding partners and to understand its specificity. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to undertake this crucial validation process. By systematically characterizing its molecular interactions, the scientific community can unlock the full therapeutic potential of this compound and other promising natural products.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of "Urospermal" in a Laboratory Setting
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant working environment. This document provides a comprehensive guide to the proper disposal procedures for a substance referred to herein as "Urospermal." In the absence of a specific Safety Data Sheet (SDS) for "this compound," this guide is formulated based on general best practices for the management of potentially hazardous chemical waste. It is imperative to always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Hazard Assessment
Given the absence of specific data for "this compound," it must be treated as a substance with potential hazards. A thorough risk assessment should be conducted before handling.
Core Safety Principles:
-
Minimize Exposure: All handling of "this compound" should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Prevent Contamination: Utilize dedicated laboratory equipment and glassware when working with "this compound" to avoid cross-contamination.[1]
-
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for the scale of work being performed.
Personal Protective Equipment (PPE)
A critical component of safe handling is the consistent and correct use of personal protective equipment.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be changed immediately if contaminated.[1] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A respirator may be necessary if there is a risk of generating aerosols or dust outside of a fume hood. Consultation with your EHS department is required to determine the appropriate type.[1] | To prevent inhalation of hazardous particles or vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of "this compound" waste.
-
Waste Segregation: All materials that have come into contact with "this compound" must be considered hazardous waste. This includes unused product, solutions, and contaminated labware such as pipette tips, gloves, and wipes.[1][2] This waste must be segregated from general laboratory trash and other chemical waste streams to prevent unintended chemical reactions.[1][3]
-
Waste Containerization:
-
Use a dedicated, leak-proof, and sealable container for all "this compound" waste.[1][2][3] The container material must be chemically compatible with "this compound" and any solvents used; high-density polyethylene (B3416737) (HDPE) or glass containers are generally recommended.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents.[2][3]
-
-
Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
The storage area must be well-ventilated and secure, away from sources of ignition such as heat, sparks, or open flames.[2][4]
-
Employ secondary containment, such as a tray or bin, to contain any potential leaks.[1][3]
-
-
Scheduling Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] Adhere to all institutional policies regarding waste accumulation times and quantity limits.[1][3]
-
Decontamination of Empty Containers:
-
Empty containers that previously held "this compound" must be triple-rinsed with a suitable solvent.[1][2]
-
The first two rinsates from this cleaning process must be collected and disposed of as hazardous waste.[1]
-
After a triple-rinse, the container may be disposed of as non-hazardous waste, pending approval from your EHS department.[1][2]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of "this compound" waste.
Spill Management Protocol
In the event of a "this compound" spill, immediate and appropriate action is crucial to mitigate potential hazards.
For Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate vicinity.
-
Contain the spill using a compatible absorbent material (e.g., vermiculite, sand).
-
Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
If safe to do so, take steps to prevent the spill from spreading.
-
Immediately contact your institution's EHS department for emergency response.[1] Do not attempt to clean up a large spill without proper training and equipment.
The following decision tree outlines the logical steps to take in the event of a spill.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
